Methyl 6-hydroxy-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHGZEXEKZRMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441379 | |
| Record name | Methyl 6-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116350-38-0 | |
| Record name | Methyl 6-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of Methyl 6-hydroxy-1H-indole-2-carboxylate, an indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide a foundational understanding of its expected characteristics.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₀H₉NO₃.[1] It features an indole scaffold, which is a prevalent structural motif in many biologically active compounds.[2] The structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Theoretical) | 6-Hydroxy-1H-indole-2-carboxylic acid (Experimental) | 6-Hydroxyindole (Experimental) |
| Molecular Formula | C₁₀H₉NO₃[1] | C₉H₇NO₃[3] | C₈H₇NO[4] |
| Molecular Weight | 191.18 g/mol [1] | 177.16 g/mol [3] | 133.15 g/mol [4] |
| Melting Point | Not available | 236 °C (decomposes) | 126-132 °C[5] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
| XlogP (Predicted) | 2.1[1] | Not available | Not available |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route could involve the protection of the hydroxyl group of a suitable precursor, followed by the construction of the indole ring system and subsequent esterification. One common method for forming the indole nucleus is the Fischer indole synthesis. An alternative modern approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with amines.
A general workflow for the synthesis could be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols for Related Syntheses
Synthesis of 6-Hydroxyindoles via Condensation:
A reported catalyst-free method involves the reaction of carboxymethyl cyclohexadienones with various amines to yield 6-hydroxyindoles. The general procedure is as follows:
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A solution of the carboxymethyl cyclohexadienone (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂) is prepared.
-
The amine (2.2 equivalents) is added to the solution.
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The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of 6-Hydroxyindole via Hydrogenation:
Another established method involves the deprotection of a protected 6-hydroxyindole derivative.[1]
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6-Benzyloxyindole is suspended in acetone under a nitrogen atmosphere and cooled in an ice bath.
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10% Palladium on carbon is added to the suspension.
-
The nitrogen atmosphere is replaced with hydrogen, and the reaction is stirred under a positive pressure of hydrogen for several hours.
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The reaction mixture is filtered through celite and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography.
Characterization
The characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, the hydroxyl proton, and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the ester, and C-H and C=C stretching of the aromatic rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition.[1] |
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively studied. However, the indole nucleus is a "privileged" structure in medicinal chemistry, found in a vast number of compounds with diverse pharmacological activities.[2] Derivatives of indole-2-carboxylates have been investigated for a range of therapeutic applications.
Potential Areas of Biological Relevance
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Anticancer Activity: Many indole derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity.[5]
-
Antiviral Activity: The indole scaffold is present in several antiviral agents.[2]
-
Neurological Activity: Indole-2-carboxylate derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurological disorders.
Given the structural similarity to other biologically active indoles, it is plausible that this compound could interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.
Caption: A logical workflow for the biological evaluation of this compound.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Experimental investigations, such as those outlined in the workflow, would be necessary to determine its therapeutic potential.
References
Synthesis and Characterization of Methyl 6-hydroxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-hydroxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic pathway and outlines the analytical techniques used to verify the structure and purity of the target compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for indole synthesis, such as the Fischer or Reissert indole syntheses, followed by esterification. A potential starting material is 4-aminophenol, which can undergo a series of reactions to form the indole ring, followed by esterification to yield the final product.
A generalized reaction scheme is presented below. This is a proposed pathway and may require optimization of reaction conditions, solvents, and catalysts to achieve high yields and purity.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and physical methods.
Logical Characterization Workflow
Caption: Logical workflow for the characterization of a synthesized compound.
Predicted Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| Molecular Weight | 191.18 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.0655 |
| [M+Na]⁺ | 214.0475 |
| [M-H]⁻ | 190.0509 |
Representative Experimental Data of a Related Compound
For comparative purposes, the following table presents experimental data for a structurally similar compound, Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate .[2]
Table 3: Experimental Data for Methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 148-149 °C |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of indole derivatives can be adapted from established literature procedures. The following are generalized protocols that would need to be optimized for the specific synthesis of this compound.
General Protocol for Fischer Indole Synthesis
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Hydrazone Formation: The starting aryl hydrazine (derived from 4-aminophenol) is reacted with an appropriate keto-acid or ester (e.g., pyruvic acid or a pyruvate ester) in a suitable solvent (e.g., ethanol or acetic acid), often with acid catalysis, to form the corresponding hydrazone.
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Cyclization: The isolated hydrazone is heated in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) to induce cyclization and elimination of ammonia, affording the indole ring.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Fischer Esterification
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Reaction Setup: The indole carboxylic acid is dissolved or suspended in an excess of methanol.
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Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is carefully added to the mixture.
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Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by recrystallization or column chromatography.
General Protocol for NMR, MS, and IR Analysis
-
¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Infrared (IR) Spectroscopy: The presence of key functional groups (e.g., N-H, O-H, C=O) is confirmed by analyzing the IR spectrum of the compound, typically obtained as a KBr pellet or a thin film.
-
Melting Point: The melting point of the solid purified compound is determined using a standard melting point apparatus to assess its purity.
References
An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 116350-38-0
This technical guide provides a comprehensive overview of Methyl 6-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its biological relevance and potential applications.
Chemical and Physical Properties
This compound is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of the hydroxyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116350-38-0 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | [4] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
-
Formation of the Hydrazine:
-
Dissolve the starting aniline (e.g., 4-aminophenol) in an appropriate acidic solution (e.g., hydrochloric acid).
-
Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
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Reduce the diazonium salt in situ using a suitable reducing agent, such as sodium sulfite, to yield the corresponding hydrazine.
-
-
Condensation and Cyclization:
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React the hydrazine intermediate with a ketone or aldehyde containing an α-methylene group (e.g., methyl pyruvate) in a suitable solvent.
-
Add a catalyst, typically a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), to the reaction mixture.
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Heat the mixture under reflux for a specified period to facilitate the cyclization and formation of the indole ring.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Biological Activity and Potential Applications
Indole derivatives are known to possess a wide range of biological activities, and this compound is a valuable scaffold for the development of novel therapeutic agents. While specific studies on this exact molecule are limited, the broader class of indole-2-carboxylates has been investigated for various pharmacological effects.
Potential Biological Activities:
-
Anticancer: Indole derivatives have been explored for their potential as anticancer agents, targeting various mechanisms including the inhibition of tubulin polymerization, kinase signaling, and induction of apoptosis.
-
Antiviral: Certain indole-2-carboxylate derivatives have demonstrated inhibitory activity against a range of viruses, including influenza and HIV.[5]
-
Antioxidant: The phenolic hydroxyl group on the indole ring suggests potential antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[6]
-
Enzyme Inhibition: The indole nucleus can serve as a template for the design of inhibitors for various enzymes implicated in disease pathways.
Logical Relationship of Indole Scaffolds in Drug Discovery:
Caption: The role of the indole scaffold in a typical drug discovery workflow.
Signaling Pathway Involvement (Hypothetical)
Given the known activities of related indole compounds, it is plausible that this compound or its derivatives could modulate key signaling pathways involved in cell growth, proliferation, and inflammation. For instance, many anticancer agents target receptor tyrosine kinase (RTK) signaling pathways.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its indole core, substituted with reactive hydroxyl and ester functionalities, provides ample opportunities for chemical diversification. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers in their exploration of this promising chemical entity.
References
- 1. Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090) [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. 116350-38-0|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
"Methyl 6-hydroxy-1H-indole-2-carboxylate molecular structure and weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and a generalized synthetic approach for Methyl 6-hydroxy-1H-indole-2-carboxylate. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Molecular Properties and Structure
This compound is a derivative of the indole heterocyclic system, characterized by a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position of the indole ring. Its chemical formula is C₁₀H₉NO₃.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 116350-38-0 |
Molecular Structure Diagram
Caption: Molecular Structure of this compound.
Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the current body of scientific literature. However, based on established methodologies for the synthesis of analogous indole derivatives, a generalized synthetic route can be proposed. The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system and serves as a logical foundation for a potential synthetic pathway.[1]
General Synthetic Approach: A Proposed Fischer Indole Synthesis Route
This proposed method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate ester.
Reaction Scheme:
4-Hydroxyphenylhydrazine + Methyl Pyruvate → this compound
Generalized Laboratory Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylhydrazine hydrochloride in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Reagent Addition: To this solution, add a stoichiometric equivalent of methyl pyruvate.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.
-
Thermal Conditions: Heat the mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities, mechanisms of action, or any associated signaling pathways for this compound.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[2] Various indole derivatives have been reported to possess significant pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. For example, certain indole-2-carboxylic acid derivatives have been explored as potential inhibitors of HIV-1 integrase, and others have been designed as antagonists for various cellular receptors.[3]
Given the prevalence of the hydroxylated indole motif in biologically active molecules, it is plausible that this compound may exhibit interesting pharmacological properties. However, empirical data from biological screening and mechanistic studies are required to substantiate any such potential.
Conclusion and Future Directions
This technical guide consolidates the available chemical data for this compound and proposes a viable, albeit generalized, synthetic strategy. The significant gap in the literature regarding its biological effects presents a clear opportunity for future investigation. Researchers in the fields of medicinal chemistry and pharmacology may consider this compound a novel candidate for screening in various disease models. Elucidation of its synthesis and biological profile could pave the way for the development of new therapeutic agents.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Indole-2-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention due to their therapeutic potential across various disease areas, including oncology, virology, and inflammation. This technical guide provides a comprehensive literature review of indole-2-carboxylate and its amide derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action.
Synthesis of Indole-2-Carboxylate Derivatives
The synthesis of indole-2-carboxylate derivatives often begins with the indole-2-carboxylic acid core, which can be modified at several positions to generate diverse chemical entities. Common synthetic strategies involve the esterification or amidation of the carboxylic acid group, as well as substitutions on the indole ring.
One prevalent method for creating indole-2-carboxamide derivatives is the coupling of indole-2-carboxylic acids with various amines. This is typically achieved using a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM)[1].
Another key synthetic route is the Fischer indole synthesis, which can be used to construct the indole ring itself from phenylhydrazine derivatives and α-keto acids, such as 2-oxopropanoic acid, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA)[1]. Subsequent alkaline hydrolysis of the resulting esters yields the corresponding carboxylic acids, which are then available for further derivatization[1].
More advanced methods include palladium-catalyzed aerobic amination of aryl C-H bonds to directly form the indole-2-carboxylate structure from 2-acetamido-3-aryl-acrylates[2]. This approach offers a more atom-economical and direct route to these valuable compounds[2].
A general workflow for the synthesis of indole-2-carboxamide derivatives is depicted below.
Biological Activities and Structure-Activity Relationships
Indole-2-carboxylate derivatives have demonstrated a remarkable range of biological activities, which are summarized in the tables below. The specific activity is often dictated by the nature and position of substituents on the indole scaffold.
Many indole-2-carboxamide derivatives have been investigated as potential anticancer agents, with some acting as dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2)[1]. The structure-activity relationship studies reveal that the presence of a phenethyl moiety is often crucial for potent antiproliferative action[1].
For instance, certain 5-chloro-3-methyl-1H-indole-2-carboxamides coupled with phenethylamines bearing heterocyclic moieties like morpholine or 2-methylpyrrolidine have shown significant antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range[1].
| Compound | R1 | R2 | R3 | R4 | Mean GI50 (µM) | Target | Reference |
| 5d | Cl | H | H | 4-morpholin-4-yl phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |
| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl phenethyl | 0.95 | EGFR/CDK2 | [1] |
| 5h | Cl | H | H | 4-(pyrrolidin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |
| 5i | Cl | H | H | 4-(piperidin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |
| 5j | Cl | H | H | 4-(4-methylpiperazin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |
| 5k | Cl | H | H | 4-(4-acetylpiperazin-1-yl)phenethyl | 0.95 - 1.50 | EGFR/CDK2 | [1] |
Table 1: Antiproliferative activity of selected indole-2-carboxamide derivatives.[1]
The proposed mechanism for these dual inhibitors involves the induction of apoptosis, as evidenced by the upregulation of apoptotic markers such as caspases 3, 8, and 9, cytochrome C, Bax, and p53, along with the downregulation of the anti-apoptotic protein Bcl2[1].
Indole-2-carboxylate derivatives have also been identified as promising antiviral agents, particularly against HIV-1 and other viruses. Some derivatives function as HIV-1 integrase strand transfer inhibitors (INSTIs)[3][4]. The indole nucleus and the C2-carboxylic acid group are thought to chelate with two Mg2+ ions in the active site of the integrase enzyme[3][4].
Structural optimizations have shown that substitutions at the C3 and C6 positions of the indole ring can significantly enhance inhibitory activity. For example, the introduction of a C6-halogenated benzene ring can lead to effective π-π stacking interactions with viral DNA[3][4].
| Compound | Description | IC50 (µM) | Target | Reference |
| 1 | Indole-2-carboxylic acid | 32.37 | HIV-1 Integrase | [3][4] |
| 17a | C6-halogenated benzene derivative | 3.11 | HIV-1 Integrase | [3][4] |
| 4a | 2-methoxyphenyl at C3 | 10.06 - 15.70 | HIV-1 Integrase | [3] |
| 4b | 3-methoxyphenyl at C3 | 10.06 - 15.70 | HIV-1 Integrase | [3] |
| 8f | Indole-2-carboxylate derivative | 9.43 | Influenza A | [5] |
| 14f | Indole-2-carboxylate derivative | 7.53 | Influenza A | [5][6] |
Table 2: Antiviral activity of selected indole-2-carboxylate derivatives.
Beyond anticancer and antiviral applications, indole-2-carboxylate derivatives have been explored for a multitude of other therapeutic uses. These include roles as:
-
IDO1/TDO dual inhibitors: Certain 6-acetamido-indole-2-carboxylic acid derivatives have shown potent inhibition of both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion[7].
-
CB1 receptor allosteric modulators: 1H-indole-2-carboxamides have been developed as negative allosteric modulators of the cannabinoid receptor 1 (CB1), which has implications for various neurological and psychiatric disorders[8].
-
Antioxidants: Novel N-substituted indole-2-carboxylic acid derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant potential[9].
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of indole-2-carboxylate derivatives.
-
Preparation of Indole-2-carboxylic Acid: To a solution of the corresponding indole-2-carboxylate ester in a suitable solvent (e.g., a mixture of ethanol and water), an aqueous solution of a base (e.g., sodium hydroxide) is added. The mixture is heated to reflux and stirred for several hours. After cooling, the solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried[1].
-
Amide Coupling: The synthesized indole-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent like DCM. To this solution, the desired amine (1.2 equivalents), a coupling reagent such as BOP (1.2 equivalents), and a base like DIPEA (2.5 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final indole-2-carboxamide derivative[1].
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is determined[1].
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate in a suitable buffer.
-
Inhibitor Addition: The test compounds (indole-2-carboxylate derivatives) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated and incubated at 37 °C for a specific time to allow for the strand transfer reaction to occur.
-
Detection: The amount of strand transfer product is quantified using a suitable method, such as an ELISA-based assay or gel electrophoresis.
-
IC50 Determination: The concentration of the compound that inhibits the integrase activity by 50% (IC50) is calculated from the dose-response curve[3][4].
The general workflow for a biological screening cascade for these derivatives is illustrated below.
Conclusion
Indole-2-carboxylate derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the identification of potent and selective inhibitors for various therapeutic targets. The structure-activity relationships highlighted in this review provide a roadmap for the rational design of novel drug candidates. Further exploration of this chemical space is warranted to fully exploit the therapeutic potential of indole-2-carboxylate derivatives in addressing unmet medical needs.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
"physicochemical properties of Methyl 6-hydroxy-1H-indole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydroxy-1H-indole-2-carboxylate is an organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a core structural component in numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the available physicochemical properties, general synthetic approaches, and methods for property determination relevant to this compound. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related indole derivatives to provide a comparative context.
Physicochemical Properties
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate[1] | Methyl indole-6-carboxylate[2] | Methyl indole-2-carboxylate[3] |
| CAS Number | 116350-38-0 | 1553225-70-9 | 50820-65-0 | 1202-04-6 |
| Molecular Formula | C₁₀H₉NO₃ | C₁₁H₁₁NO₃ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |
| Molecular Weight ( g/mol ) | 191.18 | 205.21 | 175.18 | 175.18 |
| Melting Point (°C) | Data not available | ~148–149 | 76-80 | 151 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 331.7±15.0 (Predicted) |
| logP (Predicted) | 2.1 (XlogP) | Data not available | Data not available | Data not available |
| Water Solubility | Data not available | Slightly soluble (2.5 g/L at 25 °C) | Data not available | 470 mg/L (25 °C) |
| pKa (Predicted) | Data not available | Data not available | Data not available | 14.97±0.30 |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are not explicitly described in the reviewed literature. However, general methodologies for the synthesis of indole derivatives and the characterization of their properties are well-established.
General Synthesis of Indole-2-carboxylates
The synthesis of indole derivatives can be achieved through various established methods. The choice of method often depends on the desired substitution pattern on the indole ring.
1. Fischer Indole Synthesis: This is a widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a 2-carboxylate derivative, a pyruvate ester is typically used.
Logical Workflow for Fischer Indole Synthesis
Caption: General workflow of the Fischer Indole Synthesis.
2. Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be esterified.
Experimental Workflow for Reissert Indole Synthesis
Caption: General workflow of the Reissert Indole Synthesis.
Determination of Physicochemical Properties
1. Melting Point: The melting point is typically determined using a capillary melting point apparatus. The crystalline solid is packed into a capillary tube and heated, and the temperature range over which the solid melts is recorded.
2. Solubility: Solubility is determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
3. Partition Coefficient (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The "shake-flask" method is a common technique where the compound is dissolved in a mixture of octanol and water. After separation of the two phases, the concentration of the compound in each phase is determined to calculate the partition coefficient.
4. Acidity Constant (pKa): The pKa can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy.[4]
-
Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the midpoint of the titration curve.
-
NMR Spectroscopy: The chemical shifts of certain protons in a molecule can be pH-dependent. By acquiring NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated, and the pKa can be calculated from this curve.[4]
Logical Relationship for pKa Determination via NMR
Caption: Workflow for determining pKa using NMR spectroscopy.
Biological Activity
There is limited specific information available on the biological activity of this compound. However, the indole-2-carboxylate scaffold is of interest in medicinal chemistry. For instance, certain derivatives of indole-2-carboxylate have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine recognition site, suggesting potential applications in neurological disorders.[5] Additionally, the structurally related 5,6-dihydroxyindole-2-carboxylic acid is a biosynthetic precursor to melanins and has been the subject of biological activity studies. It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. Further research is required to elucidate the specific biological profile of this compound.
References
- 1. Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090) [evitachem.com]
- 2. 吲哚-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Hydroxyindole Compounds
Abstract
The indole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry and natural product science. When functionalized with a hydroxyl group, it forms the class of hydroxyindoles, compounds of profound biological significance. This technical guide provides a comprehensive exploration of the discovery and history of hydroxyindole compounds, from the early structural elucidation of indole to the landmark identification of serotonin and the subsequent explosion of research into their physiological roles and therapeutic potential. We delve into the key scientific milestones, detail the experimental methodologies that underpinned these discoveries, and present quantitative data and critical biochemical pathways. This document serves as a detailed resource for professionals engaged in pharmacology, drug discovery, and neurobiology, offering a historical foundation for contemporary research on this vital chemical scaffold.
The Genesis of Indole Chemistry
The story of hydroxyindoles begins with the parent compound, indole. The initial development of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo.
-
1866: Adolf von Baeyer, a German chemist, first synthesized indole by reducing oxindole with zinc dust.[1] This foundational work laid the groundwork for understanding the core indole structure.
-
1869: Baeyer proposed the correct chemical formula for indole, a structure consisting of a benzene ring fused to a pyrrole ring.[1]
Interest in the indole scaffold intensified in the 1930s with the discovery that it is the central structural motif in the essential amino acid tryptophan and a vast array of important alkaloids.[1] This realization marked a shift from industrial chemistry to biological and medicinal research, setting the stage for the discovery of its hydroxylated derivatives.
The Landmark Discovery of Serotonin (5-Hydroxytryptamine)
The most significant chapter in the history of hydroxyindoles is the discovery of serotonin (5-hydroxytryptamine, or 5-HT), a molecule that revolutionized our understanding of neurochemistry and physiology. The discovery was a confluence of two independent lines of research.
2.1 The "Enteramine" Thread (1930s)
In the 1930s, Italian scientist Vittorio Erspamer was investigating extracts from enterochromaffin cells of the gastrointestinal tract.[2][3] He discovered a previously unknown substance that caused strong contractions of intestinal smooth muscle.[3] He named this molecule "enteramine." [2] For over a decade, the identity of this potent gut-stimulating substance remained a mystery.
2.2 The "Serotonin" Thread (1940s)
Meanwhile, at the Cleveland Clinic in the United States, a team comprising Irvine Page, Arda Green, and Maurice Rapport was searching for a vasoconstrictor agent in the blood that they believed might be linked to hypertension.[4] In 1948, they successfully isolated and crystallized a substance from beef serum that potently constricted blood vessels.[4][5] They named it "serotonin," a portmanteau of "serum" and "tonic" to reflect its origin and its effect on vascular tone.[3][5]
2.3 Unification and Structural Elucidation
The final piece of the puzzle fell into place in the early 1950s:
-
1951: The chemical structure of serotonin was confirmed through the first chemical synthesis by Hamlin and Fischer.[3]
-
1952: It was definitively proven that Erspamer's "enteramine" and the Cleveland Clinic's "serotonin" were the exact same chemical compound.[2][3] The molecule was chemically identified as 5-hydroxytryptamine (5-HT).[6]
-
1952: Dr. Betty Twarog, a biochemist working in Page's lab, subsequently discovered the presence of serotonin in the mammalian brain, theorizing it was a neurotransmitter.[4] This pivotal finding opened the door to understanding its crucial role in the central nervous system.
The decades that followed saw an explosion of research, identifying numerous serotonin receptor subtypes and its involvement in a vast array of physiological processes, including mood, sleep, appetite, and cognition.[2]
Other Biologically Important Hydroxyindoles
While serotonin is the most famous hydroxyindole, several other related compounds are critical to biology and medicine.
3.1 5-Hydroxyindoleacetic Acid (5-HIAA)
Shortly after the discovery of serotonin, researchers Sjoerdsma, Udenfriend, and their colleagues elucidated its primary metabolic pathway.[7][8] They identified 5-hydroxyindoleacetic acid (5-HIAA) as the major breakdown product of serotonin.[7] This metabolic process, occurring mainly in the liver and kidneys, involves oxidative deamination by monoamine oxidase (MAO) followed by oxidation by aldehyde dehydrogenase (ALDH).[9] The discovery of 5-HIAA provided a crucial diagnostic tool; its measurement in a 24-hour urine sample is still used as a primary biomarker for diagnosing and monitoring serotonin-secreting neuroendocrine (carcinoid) tumors.[10]
3.2 Plant and Fungal Hydroxyindoles
Hydroxyindoles are not exclusive to animals. They are widely distributed in the plant and fungal kingdoms. A notable example is psilocin (4-hydroxy-N,N-dimethyltryptamine) , a naturally occurring psychedelic compound found in most psychedelic mushrooms. Its structure, featuring a hydroxyl group at the 4-position of the indole ring, is responsible for its psychoactive effects.
3.3 Other Isomers: 3-, 6-, and 7-Hydroxyindole
Modern research continues to explore the biological roles of other hydroxyindole isomers. Recent studies have identified that compounds like 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole can function as inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[11][12] This research highlights that even subtle changes in the hydroxyl group's position on the indole ring can lead to distinct biological activities.[11]
The Hydroxyindole Scaffold in Drug Development
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets with high affinity.[13] The addition of a hydroxyl group further enhances its drug-like properties by providing a site for hydrogen bonding, a critical interaction for drug-receptor binding. This has led to the development of a multitude of drugs based on the hydroxyindole or broader indole structure.
-
Triptans: A class of drugs for treating migraines (e.g., Sumatriptan) are serotonin receptor agonists.
-
SSRIs: Selective Serotonin Reuptake Inhibitors (e.g., Fluoxetine) are a cornerstone of depression treatment, acting by increasing synaptic levels of serotonin.
-
Anticancer Agents: The indole scaffold is a key component in many anticancer drugs, including the vinca alkaloids (vincristine, vinblastine), which inhibit microtubule formation.[14]
Data Summary
The following tables summarize key quantitative and qualitative data related to the discovery and properties of primary hydroxyindole compounds.
Table 1: Timeline of Key Discoveries in Hydroxyindole Research
| Year(s) | Discovery or Milestone | Key Researchers/Contributors | Significance |
| 1866 | First synthesis of the parent compound, indole. | Adolf von Baeyer | Established the foundational chemistry of the indole ring system.[1] |
| 1935 | Discovery of "enteramine," a smooth muscle contractor in the gut. | Vittorio Erspamer | First identification of a biologically active hydroxyindole compound.[2][6] |
| 1948 | Isolation and naming of "serotonin," a vasoconstrictor from blood serum. | Page, Green, Rapport | Independent discovery and naming of the same molecule.[4][6] |
| 1951 | First chemical synthesis of 5-hydroxytryptamine (5-HT). | Hamlin and Fischer | Confirmed the chemical structure of serotonin.[3] |
| 1952 | Confirmation that enteramine and serotonin are the same molecule (5-HT). | Multiple labs | Unified two separate fields of research.[2][3] |
| 1952 | Discovery of serotonin in the mammalian brain. | Betty Twarog | Established serotonin's role as a neurotransmitter.[4] |
| ~1955 | Elucidation of the serotonin metabolic pathway to 5-HIAA. | Sjoerdsma, Udenfriend | Identified the primary metabolite and provided a key diagnostic marker.[7][8] |
Table 2: Properties of Key Hydroxyindole Compounds
| Compound Name | Systematic Name | Molar Mass ( g/mol ) | Primary Biological Role / Significance |
| 5-Hydroxyindole | 1H-Indol-5-ol | 133.15 | Core structure, human metabolite.[15] |
| Serotonin (5-HT) | 5-Hydroxytryptamine | 176.22 | Neurotransmitter, vasoconstrictor, gut motility regulator.[6] |
| 5-HIAA | 5-Hydroxyindoleacetic acid | 191.18 | Primary metabolite of serotonin, biomarker for carcinoid tumors.[10] |
| Psilocin | 4-Hydroxy-N,N-dimethyltryptamine | 204.27 | Psychoactive compound found in psychedelic mushrooms.[16] |
| 3-Hydroxyindole | 1H-Indol-3-ol | 133.15 | Potent inhibitor of ferroptosis in neuronal cells.[11] |
Key Experimental Protocols
The following sections describe the conceptual and methodological basis for key experiments in the history of hydroxyindole research.
6.1 Protocol 1: Conceptual Methodology for the Isolation of Serotonin (Historical)
This protocol is based on the principles employed by Rapport, Green, and Page in the 1940s.[3][4]
-
Source Material Acquisition: Large volumes of blood (e.g., from oxen) were collected and allowed to clot to form serum, which is rich in platelets that release serotonin during clotting.[4]
-
Initial Extraction: The serum was treated with acetone to precipitate proteins and extract smaller, acetone-soluble molecules, including serotonin.[3]
-
Purification and Crystallization: The crude extract underwent a series of complex and laborious purification steps. This involved multiple precipitations, solvent extractions, and adjustments of pH to selectively isolate the vasoconstrictor substance.
-
Final Isolation: The highly purified substance was eventually crystallized, yielding a small amount of pure serotonin for chemical analysis.[4] This process, which took months, demonstrated immense perseverance and skill in natural product chemistry.
6.2 Protocol 2: General Methodology for 24-Hour Urine 5-HIAA Analysis
This protocol outlines the modern clinical standard for measuring 5-HIAA levels.
-
Patient Preparation: The patient is instructed to avoid serotonin-rich foods (e.g., bananas, walnuts, pineapples, tomatoes) for 24-48 hours prior to and during the collection period to prevent falsely elevated results.
-
Sample Collection: The patient collects all urine produced over a 24-hour period into a specific container provided by the laboratory. The container includes an acid preservative (e.g., hydrochloric acid) to stabilize the 5-HIAA.
-
Sample Preparation: In the laboratory, the total volume of the 24-hour collection is measured and recorded. An aliquot is taken for analysis.
-
Analysis by HPLC: The sample is typically analyzed using High-Performance Liquid Chromatography (HPLC).
-
The urine sample is injected into the HPLC system.
-
The components are separated on a chromatography column.
-
5-HIAA is detected using an electrochemical detector or mass spectrometry, which offers high sensitivity and specificity.
-
-
Quantification: The concentration of 5-HIAA is determined by comparing the peak area from the patient sample to that of known standards. The final result is reported as mg of 5-HIAA per 24 hours.
6.3 Protocol 3: Synthesis of Hydroxyindoles via Modified Bischler-Möhlau Reaction
The Bischler-Möhlau reaction is a classic method for synthesizing indoles. A modified version can be used for hydroxyindoles.[17]
-
Reactant Mixing: An aminophenol (e.g., 3-aminophenol) is mixed with an α-hydroxyketone (e.g., benzoin). An acid catalyst, such as hydrochloric acid, is added.
-
Condensation Reaction: The mixture is heated, typically between 130-160°C. The reaction is a condensation, producing water as a byproduct, which can be removed to drive the reaction forward.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the indole ring structure.
-
Workup and Purification: After the reaction is complete, the crude product is cooled and neutralized. The resulting mixture often contains multiple isomers (e.g., 4-hydroxy and 6-hydroxyindoles when starting with 3-aminophenol).
-
Isolation of Isomers: The individual hydroxyindole isomers are separated from the mixture using column chromatography, exploiting the different polarities of the isomers.[17]
Signaling Pathways and Workflows
Visualizations of key biochemical and experimental processes provide a clear understanding of the relationships between hydroxyindole compounds.
Conclusion
From its origins in the chemical analysis of dyes to its central role in modern neuroscience and pharmacology, the history of hydroxyindoles is a testament to the power of interdisciplinary scientific inquiry. The discovery of serotonin, born from parallel investigations into gut physiology and cardiovascular control, fundamentally altered our understanding of the brain and body. Today, the hydroxyindole scaffold continues to be a source of inspiration for drug development, with ongoing research revealing new biological roles and therapeutic possibilities for this deceptively simple, yet profoundly important, class of molecules. This guide has provided a historical and technical foundation, intended to support and inform the next generation of discoveries in this ever-evolving field.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. maps.org [maps.org]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Biomedical Importance of Indoles [mdpi.com]
- 17. distantreader.org [distantreader.org]
An In-depth Technical Guide on the Spectroscopic Data of Methyl 6-hydroxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydroxy-1H-indole-2-carboxylate is a member of the indole family, a core scaffold in numerous natural products and pharmacologically active molecules. The strategic placement of a hydroxyl group and a methyl carboxylate on the indole ring makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This technical guide provides a summary of the available spectroscopic data for this compound, alongside a detailed, generalized experimental protocol for its synthesis and characterization based on established methodologies for analogous indole derivatives.
Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 192.0655 |
| [M+Na]⁺ | 214.0475 |
| [M+K]⁺ | 230.0214 |
| [M-H]⁻ | 190.0510 |
Note: The data presented in this table is based on computational predictions and should be confirmed with experimental analysis.
For comparative purposes, the experimental spectroscopic data of a closely related compound, Methyl 6-methyl-1H-indole-2-carboxylate, is presented below. This can provide an indication of the expected spectral regions for the title compound.
Table 2: Experimental Spectroscopic Data for Methyl 6-methyl-1H-indole-2-carboxylate
| Data Type | Spectral Features |
| ¹H NMR | Data available in spectral databases.[2] |
| ¹³C NMR | Data available in spectral databases.[2] |
| Mass Spec. | GC-MS data available.[2] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. The methodology is adapted from established literature procedures for the synthesis of substituted indole-2-carboxylates.
Synthesis of this compound
A common and effective method for the synthesis of indole rings is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. For the synthesis of this compound, a suitable starting material would be the hydrazone derived from 4-hydroxyphenylhydrazine and methyl pyruvate.
Materials:
-
4-Hydroxyphenylhydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride in ethanol. Add methyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the hydrazone can be isolated by filtration or extraction.
-
Fischer Indole Cyclization: The crude hydrazone is then subjected to cyclization. This is typically achieved by heating the hydrazone in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for a specified period.
-
Work-up and Purification: After cooling, the reaction mixture is carefully neutralized with a sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The purified product should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will provide information on the chemical environment of the protons, their multiplicity, and coupling constants, which is essential for structural elucidation.
-
¹³C NMR: A ¹³C NMR spectrum is recorded to identify the number and types of carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
3. Infrared (IR) Spectroscopy:
-
An IR spectrum is recorded to identify the functional groups present in the molecule. Characteristic peaks for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, and the C=O stretch of the ester are expected.
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the logical relationship and the information obtained from each spectroscopic technique in the characterization process.
Caption: Logical flow of information from spectroscopic techniques for structural confirmation.
References
"biological significance of the indole scaffold in drug discovery"
An In-depth Technical Guide for Researchers and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance. Its presence in a vast array of natural products, endogenous molecules, and synthetic compounds underscores its evolutionary selection as a key pharmacophore. This technical guide delves into the core aspects of the indole scaffold's role in drug discovery, offering a comprehensive overview of its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation. The structural versatility of indole allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4] Over 40 indole-containing drugs have received FDA approval, highlighting the clinical success of this scaffold.[5]
Widespread Therapeutic Applications of Indole Derivatives
The indole scaffold's ability to mimic the structure of peptides and bind to various enzymes and receptors has led to the development of drugs targeting a wide range of diseases.[2][6]
Anticancer Activity
Indole derivatives represent a significant class of anticancer agents, with several compounds approved for clinical use.[7][8][9] Their mechanisms of action are diverse and target key pathways involved in cancer progression.
A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Furthermore, indole compounds have been shown to inhibit crucial signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[11][12][13] These pathways control cell proliferation, survival, and angiogenesis. Inhibition of these pathways by indole derivatives can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and proteins involved in metastasis (e.g., MMP-9), and the potentiation of apoptosis.[10][14]
Antiviral Activity
The indole nucleus is a key component in several antiviral drugs.[8][12] Indole derivatives have shown efficacy against a range of viruses, including HIV and HCV.[15][16] For instance, Delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) containing an indole moiety used in the treatment of HIV-1.[15] Other indole derivatives have demonstrated potent anti-HCV activity by targeting viral proteins.[8]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.[16][17] They exhibit broad-spectrum activity against various bacteria and fungi.[5][17] The mechanisms of antimicrobial action include the disruption of bacterial membranes and the inhibition of biofilm formation.[1] Some indole-containing hydrazone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]
Anti-inflammatory Activity
Indole derivatives, such as the well-known NSAID Indomethacin, exert potent anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] More recent research has identified novel indole derivatives that modulate other inflammatory pathways, including the NF-κB signaling cascade.[1]
Neuroprotective Activity
The indole scaffold is found in several neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[15] This has inspired the development of indole-based compounds for the treatment of neurodegenerative diseases.[15][18] These compounds can exert neuroprotective effects through various mechanisms, including antioxidant activity, inhibition of protein aggregation (e.g., amyloid-beta), and modulation of neuroinflammatory pathways.[15][19]
Quantitative Data on the Biological Activity of Indole Derivatives
The following tables summarize the biological activity of selected indole derivatives across different therapeutic areas, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Chalcone-indole derivative 12 | Various | Cell proliferation | 0.22 - 1.80 | [10] |
| Quinoline-indole derivative 13 | Various | Tubulin polymerization | 2.09 | [10] |
| Benzimidazole-indole derivative 8 | Various | Cell proliferation | 0.05 | [10] |
| Indole-vinyl sulfone derivative 9 | Various | Cell proliferation | - | [10] |
| 3-Aryl-thio derivative 6a | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [10] |
| 3-Aryl-thio derivative 6b | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [10] |
| Fused pyrrole[2,3-b]indole 39 | EGFR | Kinase inhibition | 0.019 | [10] |
| Fused pyrrole[2,3-b]indole 40 | EGFR | Kinase inhibition | 0.026 | [10] |
| Fused pyrrole[2,3-b]indole 41 | EGFR | Kinase inhibition | 0.022 | [10] |
| N-alkylindole derivative 2a | MCF-7/Topo | Cell proliferation | 0.10 | [20] |
| N-alkylindole derivative 3a | MCF-7/Topo | Cell proliferation | 0.18 | [20] |
| Indole-based tyrphostin 2a | 518A2 melanoma | Cell proliferation | 1.4 | [20] |
| Indole-based tyrphostin 3a | 518A2 melanoma | Cell proliferation | 0.6 | [20] |
| Ursolic acid indole derivative 5f | SMMC-7721 | Cytotoxicity | 0.56 | [21] |
| Ursolic acid indole derivative 5f | HepG2 | Cytotoxicity | 0.91 | [21] |
| 3-(3-oxoaryl) indole derivative 3a | B16F10 | Cytotoxicity | - | [22] |
| 3-(3-oxoaryl) indole derivative 3a | MCF7 | Cytotoxicity | - | [22] |
| Indole alkaloid 35 | MIA PaCa-2 | Cytotoxicity | 9.5 | [23] |
| Indole alkaloid 36 | HepG2 | Cytotoxicity | 3.5 | [23] |
| Indole alkaloid 36 | Hep3B | Cytotoxicity | 5.87 | [23] |
| p-chlorophenyl-containing analog | MCF-7 | Cytotoxicity | 13.2 | [23] |
| p-chlorophenyl-containing analog | MDA-MB-468 | Cytotoxicity | 8.2 | [23] |
| Indole conjugate (R = 2,4-Cl2) | MCF-7 | Cytotoxicity | 12.2 | [23] |
| Indole conjugate (R = 4-NO2) | MCF-7 | Cytotoxicity | 14.5 | [23] |
| Indole conjugate (R = 2,4-Cl2) | HepG2 | Cytotoxicity | 14.8 | [23] |
| Indole conjugate (R = 4-NO2) | HepG2 | Cytotoxicity | 18.3 | [23] |
| Indole derivative 83 (R = 6-thiophen-3-yl) | MCF-7 | Cytotoxicity | 0.0045 | [23] |
| Indole derivative 83 (R = 7-thiophen-2-yl) | MCF-7 | Cytotoxicity | 0.029 | [23] |
Table 2: Antiviral Activity of Indole Derivatives
| Compound/Derivative | Virus | Assay | EC50 (µM) | IC50 (µM) | Reference(s) |
| Indole compound I | HIV | Antiviral activity | - | 1.4 | [15][16] |
| 5,6-dihydroxyindole carboxamide II | HIV-1 integrase | Enzyme inhibition | - | 1.4 | [15][16] |
| Delavirdine | HIV-1 | Antiviral activity | - | 0.26 | [15][16] |
| Indole derivative IV | HCV | Antiviral activity | 1.16 | - | [15][16] |
| Indole derivative V | HCV | Antiviral activity | 0.6 | - | [15][16] |
| Tetrahydroindole derivative 2 | HCV (gt 1b) | Antiviral activity | 12.4 | - | [8] |
| Tetrahydroindole derivative 2 | HCV (gt 2a) | Antiviral activity | 8.7 | - | [8] |
| Tetrahydroindole derivative 3 | HCV (gt 1b) | Antiviral activity | 7.9 | - | [8] |
| Tetrahydroindole derivative 3 | HCV (gt 2a) | Antiviral activity | 2.6 | - | [8] |
| Indole acryl amide 15 | HCV | Antiviral activity | 1.9 | - | [8] |
| 4-fluorophenyl ring-appended indole 20 | HCV | Antiviral activity | 1.02 | - | [8] |
| 3-fluorophenyl analog 21 | HCV | Antiviral activity | 0.92 | - | [8] |
| Indole derivative 37 | HIV-1 | Antiviral activity | 3.58 | - | [8] |
| TMC647055 | HCV NS5B | Replicon assay | 0.077 | - | [24] |
| Cyanovinyl indole (R-isomer of 70) | HIV-1IIIB | Antiviral activity | 0.019 | - | [24] |
| Indole carboxylate 1 | SARS-CoV-2 3CLpro | Enzyme inhibition | 2.8 | 0.25 | [25] |
| Indole carboxylate 7d | SARS-CoV-2 3CLpro | Enzyme inhibition | - | 0.073 | [25] |
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | [17] |
| Indole-triazole 3c | B. subtilis | 3.125 | [17] |
| Indole-thiadiazole 2h | S. aureus | 6.25 | [17] |
| Indole-triazole 3d | S. aureus | 6.25 | [17] |
| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 | [26] |
| 3-methylindole | Extensively drug-resistant A. baumannii | 64 | [26] |
| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 512 | [26] |
| Indole hydrazone 8 | MRSA | 6.25 | [5] |
| 4-bromo-6-chloroindole | S. aureus | 20-50 | [27] |
| 6-bromo-4-iodoindole | S. aureus | 20-50 | [27] |
| Indole-3-carboxamido-polyamine conjugates | Gram-positive & Gram-negative bacteria, Fungi | - | [28] |
Table 4: Anti-inflammatory and Neuroprotective Activity of Indole Derivatives
| Compound/Derivative | Target/Model | Assay | IC50/EC50 (µM) | Reference(s) |
| Ursolic acid-indole derivative UA-1 | NO inhibition in RAW 264.7 cells | Griess assay | IC50: 2.2 | [9] |
| Indole | Myeloperoxidase (MPO) | MST assay (KD) | 272 | [29] |
| Fascaplysin | Acetylcholinesterase (AChE) | Enzyme inhibition | IC50: ~1.5 | [4] |
| STING inhibitor 4dc | STING inhibition (RAW-Lucia™ ISG cells) | Cell-based assay | IC50: 0.14 | [30] |
| STING inhibitor 4dc | STING inhibition (THP1-Dual™ cells) | Cell-based assay | IC50: 0.39 | [30] |
| Indole-phenolic compounds | Amyloid disaggregation | Biochemical assay | - | [31] |
| Indole derivative 17 | Acrylamide-induced neurotoxicity | In vivo | - | [32] |
Key Experimental Protocols
The evaluation of the biological activity of indole derivatives relies on a battery of well-established in vitro and in vivo assays. This section provides detailed methodologies for key experiments commonly cited in the literature.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[33]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[33][34] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[33]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[33]
-
Compound Treatment: Treat the cells with serial dilutions of the indole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[35]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[33][34]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[22]
Apoptosis Detection: Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the molecular mechanisms of apoptosis.[6]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to proteins of interest, such as caspases and Bcl-2 family members.[36]
Protocol:
-
Cell Lysis: Treat cells with the indole derivative for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][35]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[35]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[35]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptotic marker of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.[6]
-
Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved caspases and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Principle: The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension.[19][37]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[7]
-
Serial Dilution: Prepare two-fold serial dilutions of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[19]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[37]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][37]
Signaling Pathways and Experimental Workflows
The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for rational drug design.
Key Signaling Pathways Modulated by Indole Derivatives
Experimental Workflow for Indole-Based Drug Discovery
The discovery and development of new indole-based drugs typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion
The indole scaffold continues to be a highly privileged and fruitful starting point for the design and development of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the creation of diverse chemical libraries with a wide range of biological activities. The comprehensive understanding of its mechanisms of action, facilitated by robust experimental methodologies, will undoubtedly lead to the discovery of new and improved indole-based drugs to address unmet medical needs in the years to come. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
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- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 16. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 37. microbe-investigations.com [microbe-investigations.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate, a valuable heterocyclic compound for drug discovery and organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives with hydroxyl and carboxylate functionalities at specific positions are key building blocks for a variety of biologically active molecules. This protocol is based on established synthetic methodologies for analogous indole derivatives.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence, commencing with a protected p-aminophenol derivative. A plausible and efficient route involves the Reissert indole synthesis, followed by deprotection. This pathway is advantageous due to the availability of starting materials and generally good yields for the individual transformations.
The proposed overall reaction scheme is as follows:
-
Protection of p-Aminophenol: The hydroxyl group of p-aminophenol is first protected, for instance, as a benzyl ether, to prevent unwanted side reactions in subsequent steps.
-
Synthesis of the Phenylhydrazone: The protected p-methoxyaniline is diazotized and then reduced to the corresponding hydrazine, which is then condensed with pyruvic acid to form the phenylhydrazone.
-
Fischer Indole Synthesis: The phenylhydrazone undergoes acid-catalyzed cyclization to form the indole ring system, yielding the 6-benzyloxy-1H-indole-2-carboxylic acid.
-
Esterification: The carboxylic acid is converted to the corresponding methyl ester.
-
Deprotection: The benzyl protecting group is removed to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)aniline
-
To a stirred solution of p-aminophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 4-(benzyloxy)aniline.
Step 2: Synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate
This step can be achieved via a one-pot reaction from the corresponding aniline, as an adaptation of the Fischer indole synthesis.
-
Prepare a solution of 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent like toluene.
-
Add an acid catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride.
-
Add methyl pyruvate (1.2 equivalents) dropwise to the mixture at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 6-(benzyloxy)-1H-indole-2-carboxylate.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (1 equivalent) in a suitable solvent, such as methanol or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C), in a catalytic amount.
-
Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis), either by using a balloon or a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature until the starting material is completely consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford pure this compound.
Data Presentation
The following table summarizes the key reagents and expected outcomes for the proposed synthesis. Yields are estimates based on similar reactions reported in the literature.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | p-Aminophenol | Benzyl chloride, K₂CO₃ | 4-(Benzyloxy)aniline | 85-95% |
| 2 | 4-(Benzyloxy)aniline | Methyl pyruvate, Acid catalyst | Methyl 6-(benzyloxy)-1H-indole-2-carboxylate | 60-75% |
| 3 | Methyl 6-(benzyloxy)-1H-indole-2-carboxylate | H₂, Pd/C | This compound | 90-99% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before proceeding. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Methyl 6-hydroxy-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 6-hydroxy-1H-indole-2-carboxylate, a key intermediate in the development of complex organic molecules and pharmacologically active compounds. The protocols outlined below detail methods for the selective functionalization of this versatile building block, enabling access to a diverse range of indole derivatives.
Introduction
This compound is a valuable scaffold in medicinal chemistry and organic synthesis. Its substituted indole core is a privileged structure found in numerous natural products and pharmaceuticals. The presence of multiple reactive sites—the hydroxyl group at the 6-position, the nitrogen atom of the indole ring, and the potential for functionalization of the aromatic ring—makes it an ideal starting material for the synthesis of libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 116350-38-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][4] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [1] |
Synthetic Applications and Protocols
This compound serves as a versatile precursor for a variety of chemical transformations, including alkylation, acylation, and cross-coupling reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of indole-based compounds in drug discovery.
O-Alkylation of the Phenolic Hydroxyl Group
The hydroxyl group at the 6-position can be readily alkylated to introduce a variety of substituents, which can modulate the compound's solubility, lipophilicity, and biological activity.
Protocol: General Procedure for O-Alkylation
This protocol is a general method adapted for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Quantitative Data (Exemplary):
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | RT | 4 | ~85-95 |
| Benzyl Bromide | Cs₂CO₃ | Acetone | 60 °C | 6 | ~80-90 |
N-Alkylation of the Indole Nitrogen
Selective N-alkylation of the indole ring can be achieved under various conditions, including the use of strong bases or Mitsunobu conditions. This functionalization is critical for creating derivatives with altered electronic properties and steric profiles.
Protocol: N-Alkylation using Sodium Hydride
This protocol is a general method adapted for the N-alkylation of indoles.
Materials:
-
This compound (or its O-protected derivative)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the starting indole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for N-alkylation, particularly for more sensitive substrates.[5][6]
Materials:
-
This compound (or its O-protected derivative)
-
Alcohol (e.g., ethanol, propanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the starting indole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated product.
Acylation of the Hydroxyl Group
Acylation of the 6-hydroxyl group can be used to install ester functionalities, which can act as prodrug moieties or alter the compound's pharmacokinetic properties.
Protocol: General Procedure for Acylation
This protocol is a general method adapted for the acylation of phenolic hydroxyl groups.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and add a base such as triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the indole scaffold, palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions can be employed. This requires prior functionalization of the indole ring, typically by introducing a halide or a triflate group.
Protocol: Preparation of Methyl 6-(trifluoromethanesulfonyloxy)-1H-indole-2-carboxylate
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the triflate, which can often be used in the next step without further purification.
Protocol: Suzuki Cross-Coupling
This is a general protocol for the Suzuki coupling of aryl triflates.
Materials:
-
Methyl 6-(trifluoromethanesulfonyloxy)-1H-indole-2-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water
Procedure:
-
To a reaction vessel, add the indole triflate (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. For example, derivatives of indole have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in various diseases including Alzheimer's disease and cancer.[7][8][9][10][11] The functionalized derivatives of this compound are excellent candidates for screening as potential GSK-3 inhibitors.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic transformations of this compound.
Caption: Workflow for the synthesis of 6-aryloxy-indole-2-carboxylate derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein offer a starting point for the synthesis of a wide array of indole derivatives. These compounds can be further elaborated to generate novel molecular entities with potential applications in drug discovery and materials science. The strategic functionalization of this scaffold is a key step in the development of new therapeutic agents, particularly in the field of kinase inhibition.
References
- 1. CAS 116350-38-0 | 4H23-1-JA | MDL MFCD11053690 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound [allbiopharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxylate derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of this important heterocyclic scaffold. These methods offer significant advantages over classical synthetic routes, including milder reaction conditions, broader functional group tolerance, and the ability to construct complex molecular architectures with high efficiency and selectivity.
This document provides detailed application notes and experimental protocols for two primary strategies for obtaining substituted indole-3-carboxylate derivatives using palladium catalysis:
-
Synthesis of the Indole-3-Carboxylate Core: This section focuses on the construction of the indole ring system with the carboxylate group incorporated from the outset, highlighting the Larock indole synthesis.
-
Functionalization of a Pre-formed Halo-Indole-3-Carboxylate Core: This section details the modification of a pre-existing indole-3-carboxylate scaffold at various positions using Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Strategy 1: Synthesis of the Indole-3-Carboxylate Core via Larock Indole Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[1][2] By employing an alkyne bearing an ester group, such as ethyl 2-butynoate, this method provides a direct route to indole-3-carboxylate derivatives. The reaction is highly versatile and allows for the synthesis of a wide variety of substituted indoles.[1]
Quantitative Data: Larock Indole Synthesis
| Entry | o-Iodoaniline | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Ethyl 2-butynoate | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | N-Methyl-2-iodoaniline | Ethyl 2-butynoate | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 12 | 88 |
| 3 | 4-Methoxy-2-iodoaniline | Ethyl 2-butynoate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100 | 18 | 75 |
| 4 | 2-Iodo-4-nitroaniline | Ethyl 2-butynoate | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 8 | 92 |
Experimental Protocol: Larock Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate
Materials:
-
2-Iodoaniline
-
Ethyl 2-butynoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 mmol, 1.0 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and lithium chloride (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add ethyl 2-butynoate (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the pure ethyl 2-methyl-1H-indole-3-carboxylate.
Reaction Visualization: Larock Indole Synthesis
Caption: Catalytic cycle for the Larock Indole Synthesis.
Strategy 2: Functionalization of a Pre-formed Halo-Indole-3-Carboxylate Core
This strategy involves the use of a halo-indole-3-carboxylate as a versatile building block for introducing a wide range of substituents at specific positions on the indole ring via palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for the arylation or vinylation of halo-indole-3-carboxylates.
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 6 | 85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 70 | 16 | 78 |
Materials:
-
Methyl 4-bromo-1H-indole-3-carboxylate
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine methyl 4-bromo-1H-indole-3-carboxylate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain methyl 4-phenyl-1H-indole-3-carboxylate.
B. Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This method is ideal for introducing alkenyl substituents onto the indole-3-carboxylate core.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 82 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 79 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 16 | 85 |
| 4 | Methyl vinyl ketone | Pd₂(dba)₃ (1.5) | PPh₃ (6) | NaOAc | DMA | 110 | 12 | 75 |
Materials:
-
Methyl 4-iodo-1H-indole-3-carboxylate
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add methyl 4-iodo-1H-indole-3-carboxylate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the mixture to room temperature and pour it into 1M HCl (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to yield the desired product.
C. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is exceptionally useful for introducing alkynyl moieties onto the indole-3-carboxylate scaffold, which can serve as versatile handles for further transformations.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | THF | 65 | 12 | 89 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 18 | 85 |
| 4 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | DIPA | Toluene | 70 | 10 | 91 |
Materials:
-
Ethyl 6-bromo-1H-indole-3-carboxylate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine ethyl 6-bromo-1H-indole-3-carboxylate (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ethyl 6-(phenylethynyl)-1H-indole-3-carboxylate.
Reaction Visualization: Cross-Coupling Workflow
Caption: Workflow for functionalizing halo-indole-3-carboxylates.
References
Application Notes and Protocols for the Hemetsberger–Knittel Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Hemetsberger–Knittel synthesis is a valuable method for the preparation of indole-2-carboxylic esters, which are important precursors in the synthesis of a wide range of biologically active compounds and pharmaceuticals. This reaction proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. The overall process is a three-step sequence, beginning with the synthesis of an alkyl azidoacetate, followed by a Knoevenagel condensation with an aromatic aldehyde, and culminating in a thermolysis reaction that yields the indole product.
I. Reaction Overview and Mechanism
The general scheme for the Hemetsberger–Knittel indole synthesis is as follows:
Step 1: Synthesis of Alkyl Azidoacetate An alkyl haloacetate is reacted with sodium azide to produce the corresponding alkyl azidoacetate. This step typically proceeds with high yields.
Step 2: Knoevenagel Condensation The alkyl azidoacetate undergoes a base-catalyzed Knoevenagel condensation with an aromatic aldehyde to form a 3-aryl-2-azido-propenoic ester.
Step 3: Thermolysis (Hemetsberger Reaction) The 3-aryl-2-azido-propenoic ester is heated in a high-boiling solvent, leading to the extrusion of nitrogen gas and subsequent cyclization to form the indole-2-carboxylic ester. The reaction is believed to proceed through a nitrene intermediate.[1][2]
The proposed reaction mechanism involves the thermal decomposition of the azide to a nitrene, which then attacks the aromatic ring to form a six-membered ring intermediate. A subsequent rearrangement and proton shift lead to the final indole product. An alternative pathway involving an azirine intermediate has also been postulated.
II. Quantitative Data Summary
The following tables summarize representative yields for the key steps of the Hemetsberger–Knittel synthesis with various substrates.
Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Azidoacetate
| Aromatic Aldehyde | Base | Solvent | Yield of Ethyl (Z)-2-azido-3-arylacrylate (%) |
| Benzaldehyde | NaOEt | EtOH | 75 |
| 4-Methoxybenzaldehyde | NaOEt | EtOH | 82 |
| 4-Chlorobenzaldehyde | NaOEt | EtOH | 78 |
| 4-Nitrobenzaldehyde | NaOEt | EtOH | 65 |
| 3-Methoxybenzaldehyde | NaOEt | EtOH | 72 |
| 2-Chlorobenzaldehyde | NaOEt | EtOH | 68 |
Data extracted from various literature sources.
Table 2: Thermolysis of Ethyl (Z)-2-azido-3-arylacrylates to Ethyl Indole-2-carboxylates
| Substituent on Aryl Ring | Solvent | Temperature (°C) | Yield of Indole (%) |
| H | Xylene | 140 | 85 |
| 4-Methoxy | Xylene | 140 | 92 |
| 4-Chloro | Xylene | 140 | 88 |
| 4-Nitro | Xylene | 140 | 75 |
| 5-Methoxy | Xylene | 140 | 80 (mixture of 5- and 7-methoxy) |
| 6-Chloro | Xylene | 140 | 86 |
Data extracted from various literature sources.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl Azidoacetate
This procedure is adapted from established methods for the synthesis of azidoacetates.
Materials:
-
Ethyl bromoacetate
-
Sodium azide (NaN₃)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl bromoacetate (1.0 equivalent) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl azidoacetate as a colorless to pale yellow oil.
-
Caution: Alkyl azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and do not distill to dryness.
-
Protocol 2: Knoevenagel Condensation to form Ethyl (Z)-2-azido-3-phenylacrylate
Materials:
-
Ethyl azidoacetate
-
Benzaldehyde
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
Procedure:
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol (e.g., 21 wt%).
-
In a three-necked round-bottom flask fitted with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve benzaldehyde (1.0 equivalent) in absolute ethanol.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add the sodium ethoxide solution (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
To this mixture, add ethyl azidoacetate (1.05 equivalents) dropwise over 1 hour, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 2-3 hours.
-
Pour the reaction mixture into a mixture of ice and water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 3: Hemetsberger Synthesis of Ethyl Indole-2-carboxylate
Materials:
-
Ethyl (Z)-2-azido-3-phenylacrylate
-
Xylene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethyl (Z)-2-azido-3-phenylacrylate (1.0 equivalent) in anhydrous xylene to make a dilute solution (e.g., 0.1 M).
-
Heat the solution to reflux (approximately 140 °C) under a nitrogen atmosphere.
-
The evolution of nitrogen gas should be observed.
-
Maintain the reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the xylene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield ethyl indole-2-carboxylate as a solid.
IV. Visualizations
Caption: Workflow of the Hemetsberger–Knittel Indole Synthesis.
Caption: Proposed mechanism of the Hemetsberger reaction.
References
Application Notes and Protocols for the Evaluation of Indole Carboxylic Acid Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole Carboxylic Acid Derivatives as Anticancer Agents
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, with several compounds approved for clinical use.[2][3] Derivatives of indole-2-carboxylic acid and indole-6-carboxylic acid, in particular, have been the focus of extensive research due to their ability to modulate key signaling pathways involved in cancer progression.
These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, VEGFR-2, CDK2), disruption of protein-protein interactions (e.g., targeting 14-3-3η protein), induction of apoptosis, and cell cycle arrest.[4][5][6] This document provides a comprehensive overview of the application of these derivatives in cancer research, including representative data, detailed experimental protocols, and a conceptual framework for their mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various indole-2-carboxylic acid and indole-6-carboxylic acid derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of their potency.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Indole-2-Carboxamides | Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | Cytotoxicity | 6.10 ± 0.4 | [4] |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | Cytotoxicity | 6.49 ± 0.3 | [4] | |
| 5-chloro-N-(4-morpholinophenethyl)-3-methyl-1H-indole-2-carboxamide (5d) | A-549 (Lung), Panc-1 (Pancreatic) | Antiproliferative | 1.05 (mean) | [7] | |
| 5-chloro-N-(4-(4-methylpiperazin-1-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide (5e) | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | ~1.0 (mean) | [7] | |
| Tricyclic Indole-2-Carboxamide | Pediatric Glioma | Anticancer | Moderate Activity | [8] | |
| 1H-Indole-2-Carboxylic Acid Derivatives | Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | Inhibitory Activity | Not specified | [5] |
| Indole-6-Carboxylate Esters | Hydrazine-1-carbothioamide (4a) | HepG2, HCT-116, A549 | Anti-proliferative | Potent Activity | [9] |
| Oxadiazole (6c) | HepG2, HCT-116, A549 | Anti-proliferative | Potent Activity | [9] | |
| Indole Carboxylic Acid Conjugates | Melampomagnolide B conjugate (7j) | Leukemia sub-panel | Growth Inhibition | 0.03–0.30 | [10] |
| Melampomagnolide B conjugate (7k) | Leukemia sub-panel | Growth Inhibition | 0.04–0.28 | [10] |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and in vitro evaluation of indole carboxylic acid derivatives as anticancer agents.
General Synthesis of Indole-2-Carboxamides
This protocol describes a common method for the synthesis of indole-2-carboxamide derivatives via peptide coupling.
Materials:
-
1H-Indole-2-carboxylic acid
-
Appropriate amine
-
Coupling agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the desired amine (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity/Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (indole derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Potential Mechanism of Action
Many indole carboxylic acid derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. The following diagram illustrates a simplified signaling pathway that is often targeted by these compounds.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Indole Derivatives.
This diagram illustrates how indole carboxylic acid derivatives can inhibit the activation of receptor tyrosine kinases, thereby blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized 2-Methyl-1H-indole-3-carboxylate Derivatives
Introduction
The 2-methyl-1H-indole-3-carboxylate scaffold is a privileged structural motif found in a wide array of pharmacologically active compounds and natural products.[1][2] Its derivatives are integral to drug discovery programs, exhibiting activities as antiviral, anticancer, and anti-inflammatory agents.[3] Consequently, the development of efficient and versatile synthetic routes to access functionalized versions of this indole core is of significant interest to researchers in medicinal chemistry and organic synthesis.
This document provides detailed application notes and experimental protocols for key synthetic methodologies leading to functionalized 2-methyl-1H-indole-3-carboxylate derivatives. The routes discussed include a modern microwave-assisted palladium-catalyzed cyclization and the classical Fischer indole synthesis, offering researchers a selection of methods adaptable to various substitution patterns and laboratory capabilities.
Method 1: Microwave-Assisted Palladium-Catalyzed Intramolecular Oxidative Coupling
This modern approach provides an efficient route to a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. The methodology involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine carboxylates, which are readily synthesized from commercially available anilines.[1][2] The use of microwave irradiation significantly enhances reaction rates and often leads to excellent yields and high regioselectivity.[1][3]
Logical Workflow
Caption: Workflow for Palladium-Catalyzed Indole Synthesis.
Data Presentation: Optimization and Substrate Scope
The conversion of N-aryl enamine carboxylates to the corresponding indoles has been optimized using both conventional heating and microwave irradiation.[1] The data below summarizes the key findings and the yields obtained for various substituted anilines.
Table 1: Optimized Reaction Conditions for Methyl 2-methyl-1H-indole-3-carboxylate (20) [1][3][4]
| Entry | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Conventional, 80 °C | 3 | 72 |
| 2 | Pd(OAc)₂ (10) | Microwave, 60 °C | 3 | 80 |
| 3 | Pd(OAc)₂ (5) | Microwave, 60 °C | 3 | 85 |
Table 2: Synthesis of Functionalized Derivatives via Microwave-Assisted Cyclization [1][3]
| Product | Substituent (R) | Yield (%) |
| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | 5-NO₂ | 91 |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 5-Br | 88 |
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 5-Cl | 86 |
| Methyl 2,5-dimethyl-1H-indole-3-carboxylate | 5-CH₃ | 83 |
| Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | 5-OPh | 78 |
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis[1][4]
-
Reactant Mixture: In a microwave-specific reaction vial, combine the appropriate N-aryl enamine carboxylate (0.16 mmol, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Copper(II) acetate (Cu(OAc)₂, 0.16 mmol, 1.0 eq), and Potassium carbonate (K₂CO₃, 0.4 mmol, 2.5 eq).
-
Solvent Addition: Add dimethylformamide (DMF, 2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60 °C for 3 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired product.[1]
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][2]
Method 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust, and widely used method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[5] This method is highly versatile and allows for the introduction of a wide range of substituents on both the benzene and pyrrole rings of the indole core.
Logical Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Data Presentation: Representative Yields
Yields for the Fischer indole synthesis are highly dependent on the specific substrates and acid catalyst used. However, the method is known to provide moderate to excellent yields for a wide variety of derivatives.
Table 3: Representative Examples of Fischer Indole Synthesis Yields
| Phenylhydrazine Substituent | Carbonyl Component | Acid Catalyst | Yield (%) | Reference |
| Phenylhydrazine | Pyruvic acid | H₂SO₄/EtOH | ~75-85 | [6] |
| 4-Methoxyphenylhydrazine | Cyclohexanone | PPA | >90 | General Literature |
| Phenylhydrazine | Ethyl acetoacetate | Acetic Acid | ~60-70 | General Literature |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the ketoester (e.g., ethyl 2-methyl-3-oxobutanoate, 1.0 eq). Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the hydrazone (or the in-situ generated mixture), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or p-toluenesulfonic acid.[5]
-
Heating: Heat the reaction mixture. The required temperature and time vary significantly depending on the substrates and catalyst, typically ranging from 80 °C to 180 °C for several hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto ice water or a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired indole-3-carboxylate derivative.
References
- 1. iris.unina.it [iris.unina.it]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]
- 3. Microwave-Assisted Synthesis of 2-Methyl-1<i>H</i>-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application of Indole Derivatives in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of indole derivatives as a promising scaffold in the development of novel anti-inflammatory drugs. It includes detailed experimental protocols for key assays, a summary of quantitative data for representative compounds, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The indole nucleus is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In the realm of anti-inflammatory drug discovery, indole derivatives have emerged as a versatile class of compounds, with well-known examples like Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).[3] The therapeutic efficacy of many indole-based anti-inflammatory agents is attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), the NLRP3 inflammasome, and Janus kinases (JAKs).[3][4][5][6][7] This document outlines the methodologies to evaluate the anti-inflammatory potential of novel indole derivatives and presents data on their activity.
Data Presentation: Anti-Inflammatory Activity of Indole Derivatives
The following tables summarize the in vitro inhibitory activities of various indole derivatives against key inflammatory targets. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Cyclooxygenase (COX) Inhibition by Indole Derivatives
| Compound | Target | IC₅₀ | Reference Compound | IC₅₀ | Reference |
| Indomethacin | COX-1 | 18 nM | [3][8] | ||
| COX-2 | 26 nM | [3][8] | |||
| Tenidap | COX-1 | 20 nM | [1] | ||
| CF₃-Indomethacin | mCOX-2 | 267 nM | Indomethacin | 127 nM | [9] |
| hCOX-2 | 388 nM | 180 nM | [9] | ||
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-1 | > 100 µM | Indomethacin | 0.13 µM | [10] |
| COX-2 | 0.32 µM | 6.9 µM | [10] | ||
| (Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-one (IND3) | COX-2 | 0.1 µM | Celecoxib | - | [6] |
| Compound 4e (1,3-dihydro-2H-indolin-2-one derivative) | COX-2 | 2.35 µM | Celecoxib | 0.03 µM | [11] |
| Compound 9h (1,3-dihydro-2H-indolin-2-one derivative) | COX-2 | 2.422 µM | Celecoxib | 0.03 µM | [11] |
| Compound 9i (1,3-dihydro-2H-indolin-2-one derivative) | COX-2 | 3.34 µM | Celecoxib | 0.03 µM | [11] |
| Compound Q20 | COX-2 | 39.42 nM | Celecoxib | 67.89 nM | [12] |
Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Indole Derivatives
| Compound | IC₅₀ | Reference Compound | IC₅₀ | Reference |
| Indole-chromone conjugate (Compound 3) | 0.02 µM | Zileuton | - | [13] |
| S-isomer indole derivative (Compound 4) | 0.002 µM | Zileuton | 0.18 µM | [13] |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one (Compound 5) | 0.56 µM | - | - | [13] |
| Indoleacetic acid (IAA) | 42.98 µM | - | - | [13] |
| Indolebutyric acid (IBA) | 17.82 µM | - | - | [13] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by Indole Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| Ursolic acid-indole derivative (UA-1) | 5.0 µM | 74.2 ± 2.1 | 55.9 ± 3.7 | [5] |
| Ursolic acid-indole derivative (Compound 3) | 10 µM | 70.1 ± 0.8 | 73.3 ± 2.0 | [14] |
| Ursolic acid-indole derivative (Compound 6) | 10 µM | - | 72 ± 3.1 | [14] |
| Indole-aminophenylmorpholinone conjugate (Compound 4) | - | 71 | 53 | [15] |
| Dexamethasone (Reference) | 10 µM | 72 ± 4.2 | 69.2 ± 5.1 | [14] |
Table 4: NLRP3 Inflammasome Inhibition by Indole Derivatives
| Compound | Target | IC₅₀ | Reference |
| YQ128 (Indole derivative) | NLRP3 Inflammasome | 0.30 µM | [16] |
| Compound 7 (Alkenyl sulfonylurea derivative) | IL-1β release | 35 nM | [17] |
| IL-18 release | 33 nM | [17] | |
| MCC950 (Reference) | IL-1β release (BMDMs) | 7.5 nM | [7] |
| IL-1β release (HMDMs) | 8.1 nM | [7] |
Table 5: Janus Kinase (JAK) Inhibition by Indole-based and other JAK Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Peficitinib | 3.9 | 5.0 | 0.71 | 4.8 | [18] |
| Abrocitinib | 29 | 803 | >10000 | 1250 | [19] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | [19] |
| Baricitinib | 5.9 | 5.7 | 421 | 53 | [19] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for screening anti-inflammatory compounds.
Caption: COX and 5-LOX Signaling Pathways.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Caption: Experimental Workflow for Screening.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory activity of indole derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the use of a commercial enzyme immunoassay (EIA) kit to measure the inhibition of prostaglandin E2 (PGE2) production.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test indole derivatives and reference inhibitor (e.g., Indomethacin) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute enzymes, substrate, and cofactor to their working concentrations in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test indole derivatives and the reference inhibitor in the reaction buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
90 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of test compound or reference inhibitor solution (or vehicle for control wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 2 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
PGE2 Quantification: Measure the amount of PGE2 produced using the EIA component of the kit, following the manufacturer's protocol. This typically involves a competitive binding assay with a PGE2-acetylcholinesterase tracer and Ellman's reagent for colorimetric detection.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of indole derivatives on 5-LOX activity by measuring the production of leukotrienes.
Materials:
-
Purified 5-LOX enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Arachidonic Acid (substrate)
-
Test indole derivatives and reference inhibitor (e.g., Zileuton) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LOX enzyme and arachidonic acid in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test indole derivatives and the reference inhibitor.
-
Assay Setup: In a 96-well plate, add:
-
180 µL of Reaction Buffer
-
10 µL of the test compound or reference inhibitor solution
-
10 µL of 5-LOX enzyme solution
-
-
Pre-incubation: Incubate the mixture at room temperature for 5 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes at 30-second intervals. This wavelength corresponds to the formation of conjugated dienes in the leukotriene products.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration. Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 3: In Vitro TNF-α and IL-6 Release Assay in RAW 264.7 Macrophages
This protocol details the procedure for assessing the ability of indole derivatives to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test indole derivatives and reference compound (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test indole derivatives or reference compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ values if applicable.
Protocol 4: In Vitro NLRP3 Inflammasome Activation Assay
This protocol outlines a method to evaluate the inhibitory effect of indole derivatives on the NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
LPS
-
ATP or Nigericin (NLRP3 activators)
-
Test indole derivatives and reference inhibitor (e.g., MCC950)
-
ELISA kit for mouse or human IL-1β
Procedure:
-
Cell Priming (Signal 1): Seed BMDMs or differentiated THP-1 cells in a 96-well plate. Prime the cells with LPS (e.g., 200 ng/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test indole derivatives for 30-60 minutes.
-
NLRP3 Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM for 30 minutes) or Nigericin (10 µM for 1 hour).
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the amount of mature IL-1β in the supernatants using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion and determine the IC₅₀ values.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test indole derivatives and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the test indole derivatives or the reference drug orally or intraperitoneally at various doses. The control group receives the vehicle only.
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Conclusion
Indole derivatives represent a highly valuable and versatile scaffold for the development of new anti-inflammatory agents. Their ability to target multiple key pathways in the inflammatory process provides a strong rationale for their continued exploration. The protocols and data presented in this document offer a foundational framework for researchers to screen, characterize, and optimize novel indole-based compounds with the potential to become next-generation anti-inflammatory therapeutics.
References
- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aalto.fi [research.aalto.fi]
- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting common problems in indole synthesis"
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during various indole synthesis protocols.
General Troubleshooting and FAQs
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is known to be sensitive to temperature and the strength of the acid catalyst.[1] In the case of the Bischler-Möhlau synthesis, harsh reaction conditions are often a primary cause of poor yields.[1]
To address low yields, consider the following general strategies:
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Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrates.
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Ensure Purity of Starting Materials: Impurities in reactants, such as arylhydrazines and carbonyl compounds, can lead to unwanted side reactions and a decrease in the yield of the desired indole product.[1]
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Utilize Protecting Groups: For substrates with sensitive functional groups, the use of appropriate protecting groups can prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
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Choice of Synthesis Route: The efficiency of indole synthesis is highly dependent on the desired substitution pattern. It is crucial to select a synthetic method that is well-suited for the target molecule.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely employed method for the preparation of indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] However, it is often plagued by challenges such as low yields and the formation of side products.
Troubleshooting Guide: Fischer Indole Synthesis
Issue 1: Low or No Product Yield
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Possible Cause: Inappropriate acid catalyst. The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong may cause decomposition, while one that is too weak may not facilitate the reaction effectively.
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Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
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Possible Cause: Sub-optimal temperature. High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.
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Solution: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
-
-
Possible Cause: N-N bond cleavage. This is a significant competing pathway, especially when electron-donating substituents are present on the carbonyl compound. These substituents can over-stabilize a key intermediate, leading to cleavage of the N-N bond rather than the desired cyclization.[1][2][3]
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Solution: In such cases, switching from a protic acid to a Lewis acid like ZnCl₂ or ZnBr₂ can sometimes improve the yield of the cyclized product.[4]
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Issue 2: Formation of Multiple Products (Regioisomers)
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Possible Cause: Use of unsymmetrical ketones. When an unsymmetrical ketone is used, enolization can occur on either side of the carbonyl group, leading to the formation of two different regioisomeric indole products.[4]
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Solution: The regioselectivity is highly dependent on the reaction conditions. Generally, enolization at the less sterically hindered position is favored. Weaker acid catalysts can often lead to a decrease in selectivity. Careful optimization of the acid catalyst and reaction temperature is necessary to control the regioselectivity.[4]
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Issue 3: Formation of Tar and Polymeric Byproducts
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Possible Cause: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can promote polymerization and the formation of intractable tars.
-
Solution: Lowering the reaction temperature, using a milder acid catalyst, or reducing the reaction time can help minimize the formation of these byproducts. Running the reaction in a high-boiling solvent to maintain a consistent temperature may also be beneficial.
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Quantitative Data: Fischer Indole Synthesis
The following table summarizes the impact of different acid catalysts and reaction conditions on the yield of 2-phenylindole from acetophenone and phenylhydrazine.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| ZnCl₂ | None (neat) | 170 | 5 min | 72-80 |
| p-TsOH | tert-Butanol | 80 | - | 29 (major regioisomer) |
| H₂SO₄ | Acetic Acid | Reflux | - | - |
| Polyphosphoric Acid | Neat | 100-140 | - | Often high yields |
| Microwave (p-TSA) | THF | 150 | 15 min | Improved yields |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples. Optimization is often necessary.
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
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Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone. Filter the solid and wash with cold ethanol.[5]
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Cyclization: To the crude acetophenone phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol).[4]
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Heating: Heat the mixture under reflux for 2-4 hours with constant stirring. The optimal temperature and time will depend on the specific substrates and catalyst used.[4]
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Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[4]
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reaction Pathway: Fischer Indole Synthesis
Caption: Reaction mechanism of the Fischer Indole Synthesis.
Bischler-Moehlau Indole Synthesis
The Bischler-Moehlau synthesis produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[6] This method is often limited by harsh reaction conditions and consequently, low yields.[1]
Troubleshooting Guide: Bischler-Moehlau Indole Synthesis
Issue 1: Low Product Yield
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Possible Cause: Harsh reaction conditions. The traditional Bischler-Moehlau synthesis often requires high temperatures, which can lead to decomposition and the formation of byproducts.[1]
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Solution: Milder methods have been developed to address this issue. The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times.[7] Another approach is to use a catalyst such as lithium bromide to promote the reaction under milder conditions.
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Possible Cause: Complex reaction mechanism with competing pathways. The mechanism is surprisingly complex and can lead to the formation of regioisomers and other side products, which lowers the yield of the desired indole.
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Solution: Careful control of reaction parameters is crucial. The use of microwave-assisted, solvent-free conditions has been reported to improve yields in some cases.[7]
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Quantitative Data: Bischler-Moehlau Indole Synthesis
The following table provides a comparison of traditional heating versus microwave-assisted conditions for the synthesis of a 2-arylindole.
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| Traditional Heating | None (neat) | Reflux | Several hours | Historically low |
| Microwave Irradiation | DMF (catalytic) | - | 1 min (600 W) | Significantly improved |
Note: Yields are highly dependent on the specific substrates.
Experimental Protocol: Microwave-Assisted Bischler-Moehlau Synthesis
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Reactant Mixture: In a suitable vessel, mix the substituted aniline (2 equivalents) and the substituted phenacyl bromide (1 equivalent).[7]
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Stirring: Stir the mixture for 3 hours at room temperature.[7]
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Catalyst Addition: Add 3 drops of dimethylformamide (DMF) to the mixture.[7]
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Microwave Irradiation: Irradiate the mixture in a microwave reactor at 600 W for 1 minute.[7]
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Purification: After cooling, purify the crude product by column chromatography to obtain the desired 2-arylindole.[7]
Reaction Pathway: Bischler-Moehlau Indole Synthesis
Caption: A simplified reaction pathway for the Bischler-Moehlau Indole Synthesis.
Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated.
Troubleshooting Guide: Reissert Indole Synthesis
Issue 1: Low Yield in Condensation Step
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Possible Cause: The basicity of the catalyst is insufficient to deprotonate the methyl group of the o-nitrotoluene.
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Solution: Potassium ethoxide has been shown to give better results than sodium ethoxide due to its stronger basicity.
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Issue 2: Incomplete Reductive Cyclization or Side Reactions
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Possible Cause: The reducing agent is not effective or leads to the formation of byproducts.
-
Solution: A variety of reducing agents have been employed for the reductive cyclization step. Common choices include zinc dust in acetic acid, iron powder in acetic acid/ethanol, and sodium dithionite. The optimal reducing agent may vary depending on the substrate. Catalytic hydrogenation (e.g., H₂/Pd-C) can also be an effective method.
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Quantitative Data: Reissert Indole Synthesis
The choice of reducing agent is critical for the yield of the reductive cyclization step.
| Reducing Agent | Solvent | Typical Yield |
| Zinc / Acetic Acid | Acetic Acid | Good |
| Iron / Acetic Acid | Ethanol/Water | Moderate to Good |
| Sodium Dithionite | Aqueous | Variable |
| H₂ / Pd-C | Ethanol | Good to Excellent |
Note: Yields are highly substrate-dependent.
Experimental Protocol: Reissert Indole Synthesis
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Condensation: In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide in absolute ethanol. To this solution, add diethyl oxalate followed by the dropwise addition of o-nitrotoluene. Stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC).
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Work-up of Condensation: Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate. Filter the solid and wash with cold water.
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Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in a suitable solvent (e.g., acetic acid or ethanol). Add the chosen reducing agent (e.g., zinc dust or iron powder) portion-wise while maintaining a controlled temperature.
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Work-up of Cyclization: After the reduction is complete, filter off the inorganic salts and concentrate the filtrate. The resulting indole-2-carboxylic acid can be purified by recrystallization.
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Decarboxylation (Optional): Heat the indole-2-carboxylic acid above its melting point to effect decarboxylation and obtain the corresponding indole.
Reaction Pathway: Reissert Indole Synthesis
Caption: Key steps in the Reissert Indole Synthesis.
General Troubleshooting Workflow
The following diagram illustrates a general logical workflow for troubleshooting common problems in indole synthesis.
References
Technical Support Center: Optimization of Indole-2-Carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of indole-2-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing indole-2-carboxamides?
The most prevalent method is the amide coupling of an appropriate indole-2-carboxylic acid with a primary or secondary amine.[1][2] This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.[3][4]
Q2: Which factors most commonly lead to low yields in indole-2-carboxamide synthesis?
Low yields can arise from several factors, including suboptimal reaction conditions (temperature, solvent), the choice of coupling agent, steric hindrance from bulky substituents on either the indole or amine, and the purity of the starting materials.[5] For syntheses that begin with the formation of the indole ring itself, side reactions or the formation of undesired regioisomers can also significantly lower the yield of the final product.[5][6]
Q3: How can I minimize the formation of side products?
Side product formation, such as acylation at incorrect positions on the indole ring, can be an issue.[7] Careful selection of the synthetic route is crucial. If starting from a substituted benzaldehyde to form the indole ring, be aware that multiple regioisomers can form.[6][7] For the amide coupling step, using optimized conditions and appropriate coupling agents can minimize side reactions. Ensuring the purity of starting materials is also critical to prevent unwanted reactions.[5]
Q4: What are the best practices for purifying indole-2-carboxamides?
Purification is commonly achieved through normal-phase flash column chromatography, often using a hexane to ethyl acetate gradient.[1] For more challenging separations or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[8] The choice of purification method depends on the scale of the reaction and the nature of the impurities. For instance, if using DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Amide Coupling Step
| Potential Cause | Troubleshooting Steps |
| Ineffective Coupling Agent | The choice of coupling agent is critical. If one agent (e.g., DCC) gives low yields, consider switching to another system like BOP/DIPEA, EDC/HOBt, or HBTU/HOBt.[2][3][4] The optimal agent can be highly dependent on the specific substrates. |
| Suboptimal Reaction Conditions | Systematically optimize the reaction conditions. Vary the temperature (try 0 °C to room temperature), reaction time, and solvent (common choices include DCM, DMF, and ACN).[2][5] |
| Steric Hindrance | If your starting materials have bulky substituents near the reacting centers, the reaction may be sluggish. Consider increasing the reaction time or temperature, or using a more powerful coupling reagent.[5] |
| Poor Quality of Reagents | Ensure starting materials (indole-2-carboxylic acid, amine) and reagents (coupling agents, bases, solvents) are pure and anhydrous, as moisture can quench the reaction.[5] |
Issue 2: Formation of Multiple Products (Isomers/Side Products)
| Potential Cause | Troubleshooting Steps |
| Regioisomer Formation during Indole Synthesis | If you are synthesizing the indole ring (e.g., via Hemetsberger–Knittel), be aware that substituted precursors can lead to mixtures of regioisomers (e.g., 5- vs 7-substituted indoles).[6][7] These often require careful chromatographic separation. Re-evaluate the cyclization conditions, as temperature and catalysts can influence regioselectivity. |
| Side Reactions on the Indole Ring | Under certain conditions (e.g., Friedel-Crafts acylation), reactions can occur at other positions on the indole ring.[7] Using protecting groups on the indole nitrogen (e.g., Boc, SEM) can help direct reactivity and prevent side reactions.[5] |
| Byproducts from Coupling Reagents | Some coupling reagents generate byproducts that can complicate purification. For example, DCC forms DCU. Ensure proper workup procedures are followed to remove these impurities. |
Data Presentation: Comparison of Coupling Agents
The selection of a suitable coupling agent is paramount for achieving high yields in the amide formation step. The table below summarizes various agents and conditions reported in the literature.
| Coupling Agent System | Base | Solvent | Temperature | Typical Yield | Reference |
| BOP, DIPEA | DIPEA | DMF or DCM | Room Temp | Good | [3][6] |
| DCC, DMAP | DMAP | CH2Cl2 | Room Temp | Variable, can be poor (e.g., 31%) | [1][4] |
| EDC·HCl, HOBt, DIPEA | DIPEA | Not Specified | Not Specified | Good | [4] |
| HBTU, HOBt, DIPEA | DIPEA | DMF | Not Specified | Good | [2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This method is widely used for the synthesis of indole-2-carboxamides.[2][4]
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Dissolve the selected indole-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (ACN).
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Add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents).
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Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
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Add the desired amine (1.0 equivalent) and a base such as diisopropylethylamine (DIPEA, 2.0 equivalents).
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress using TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Saponification of Ethyl Indole-2-Carboxylate
This procedure is used to convert the ester intermediate, often produced from Fischer or Hemetsberger-Knittel synthesis, into the necessary carboxylic acid.[1]
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Dissolve the ethyl indole-2-carboxylate intermediate in ethanol (EtOH).
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Add an aqueous solution of sodium hydroxide (NaOH, e.g., 3N).
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Heat the mixture to reflux and maintain for 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2-3, which will precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: A generalized workflow for indole-2-carboxamide synthesis.
Caption: A logical flowchart for troubleshooting low yield issues.
References
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-hydroxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-hydroxy-1H-indole-2-carboxylate. The following information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low or No Yield After Column Chromatography
| Possible Cause | Solution |
| Compound is too polar for the chosen solvent system. | If your compound is not moving from the baseline even with 100% ethyl acetate, consider switching to a more polar solvent system. A common strategy for polar compounds is to add a small percentage of methanol to the eluent. For instance, a gradient of 0-10% methanol in dichloromethane can be effective. |
| Compound degraded on the silica gel. | Hydroxylated indoles can be sensitive to the acidic nature of silica gel. To check for degradation, spot your crude material on a TLC plate, and after a few hours, elute it to see if new spots have appeared. If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Compound eluted in the solvent front. | If the compound is not retained on the column, it will elute with the first fractions. This happens if the initial solvent system is too polar. Always start with a low polarity mobile phase and gradually increase it. For a hydroxylated indole, a starting gradient of 20% ethyl acetate in hexanes is a reasonable starting point.[1] |
| Fractions are too dilute to detect the compound. | If you suspect your compound has eluted but is not visible on TLC, try concentrating a few fractions in the expected elution range and re-spotting on the TLC plate. |
Issue 2: Poor Separation or Peak Tailing in Column Chromatography
| Possible Cause | Solution |
| Inappropriate solvent system. | The polarity difference between your compound and the impurities may not be sufficient in the chosen eluent. Experiment with different solvent systems. For instance, if ethyl acetate/hexanes does not provide good separation, try dichloromethane/methanol or acetone/hexanes. |
| Interaction with acidic silanol groups on silica. | Peak tailing for polar and basic indole derivatives is often due to strong interactions with the silica surface. To mitigate this, you can:Use a high-purity, end-capped column.Add a basic modifier like 0.1-1% triethylamine (TEA) to your mobile phase to saturate the active silanol sites.Consider using a less acidic stationary phase such as alumina. |
| Column was overloaded. | Using too much crude material for the column size will result in poor separation. As a rule of thumb, use a silica gel to crude material ratio of at least 50:1 (w/w). |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Solution |
| No crystal formation upon cooling. | This could be due to the compound being too soluble in the chosen solvent or the solution not being sufficiently concentrated. Try concentrating the solution by slowly evaporating the solvent. If crystals still do not form, consider adding a co-solvent in which the compound is less soluble (e.g., adding hexanes to an ethyl acetate solution). Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[1] |
| Oiling out instead of crystallization. | This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. Ensure you are using a minimal amount of hot solvent to dissolve the compound. If oiling out persists, try a lower boiling point solvent system or a solvent mixture. |
| Low recovery of pure compound. | The compound may have significant solubility in the cold solvent. To improve yield, cool the solution for a longer period and at a lower temperature (e.g., in an ice bath or refrigerator). Use the minimum amount of hot solvent necessary for dissolution. |
| Impurities are inhibiting crystallization. | If the crude material is highly impure, recrystallization may not be effective. In such cases, it is advisable to first purify the compound by column chromatography to remove the bulk of the impurities and then proceed with recrystallization for final purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of this compound?
A good starting point for normal-phase column chromatography on silica gel is a gradient elution with ethyl acetate in hexanes. For a hydroxylated indole such as this, a gradient from 20% to 100% ethyl acetate in hexanes is often appropriate.[1] Alternatively, a dichloromethane/methanol gradient can be effective for separating polar indole derivatives.
Q2: How can I visualize this compound on a TLC plate if it is not colored?
Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). For more specific visualization, Ehrlich's reagent can be used, which typically stains indoles with blue or purple spots. A p-anisaldehyde stain or a potassium permanganate (KMnO4) stain can also be used as general visualizing agents.
Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound?
While specific impurities depend on the synthetic route, general impurities in indole synthesis can include unreacted starting materials, by-products from side reactions, and degradation products. For hydroxyindoles, oxidation products can be a concern. If a Bischler-Möhlau type synthesis is used, regioisomers (e.g., the 4-hydroxyindole) can be significant impurities that may require careful chromatographic separation.
Q4: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase chromatography is a viable option, especially for polar compounds. A typical system would use a C18 column with a mobile phase gradient of water and a polar organic solvent like methanol or acetonitrile. This can be particularly useful if normal-phase chromatography fails to provide adequate separation or if the compound is unstable on silica gel.
Q5: What is a suitable solvent system for recrystallizing this compound?
Common solvent systems for recrystallizing polar organic compounds include ethyl acetate/hexanes and methanol/water. The ideal solvent system will dissolve the compound when hot but have low solubility when cold. You may need to experiment with different solvent ratios to achieve optimal crystallization and purity.
Data Presentation
The following table summarizes various solvent systems used for the column chromatography of indole derivatives, which can serve as a starting point for the purification of this compound.
| Indole Derivative Type | Stationary Phase | Solvent System | Notes |
| Hydroxylated Indoles | Silica Gel | Gradient of 20-100% Ethyl Acetate in Hexanes | A good starting point for polar indoles.[1] |
| 6-Hydroxyindoles | Silica Gel | Dichloromethane:Hexanes (1:1) followed by Dichloromethane:Methanol (20:1) | Used to separate 4- and 6-hydroxy isomers. |
| General Indole Carboxylates | Silica Gel | Hexane/Ethyl Acetate (10:1) | Effective for less polar indole esters. |
| General Indole Carboxylates | Silica Gel | Hexane/Ethyl Acetate (8:1) | A slightly more polar system than 10:1. |
| Polar Indole Derivatives | Silica Gel | 0-10% Methanol in Dichloromethane | For compounds that do not elute with less polar systems. |
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
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Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material.
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Securely clamp the column in a vertical position in a fume hood.
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Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 20% ethyl acetate in hexanes).
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Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. The solvent level should always be kept above the silica bed.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.
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Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin elution with the initial low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase throughout the run (e.g., by increasing the percentage of ethyl acetate).
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Collect fractions in an organized manner (e.g., in test tubes in a rack).
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Monitor the collected fractions by TLC to identify which contain the pure product.
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Post-Purification:
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Combine the fractions containing the pure compound.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
References
"stability issues of Methyl 6-hydroxy-1H-indole-2-carboxylate in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 6-hydroxy-1H-indole-2-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Discoloration of Solution (e.g., turning yellow, brown, or pink)
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Question: My solution of this compound has changed color. What is the likely cause and how can I prevent it?
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Answer: Discoloration is a common indicator of degradation, primarily due to the oxidation of the 6-hydroxy group on the indole ring. The phenolic hydroxyl group makes the indole core susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This process can lead to the formation of colored quinone-like species.
Troubleshooting Steps:
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Solvent Purity: Ensure you are using high-purity, degassed solvents. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.
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Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] Indole derivatives can be light-sensitive.
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Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
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Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any oxidizing residues.
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Issue 2: Precipitation or Cloudiness in the Solution
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Question: My this compound solution has become cloudy or a precipitate has formed. What could be the reason?
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Answer: Precipitation can occur for several reasons:
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Poor Solubility: The compound may have limited solubility in the chosen solvent system.
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Degradation Product: The precipitate could be a degradation product that is less soluble than the parent compound. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid could result in a less soluble product, depending on the pH.
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pH-Dependent Solubility: Changes in the pH of the solution can affect the solubility of the compound, especially due to the phenolic hydroxyl group.
Troubleshooting Steps:
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Verify Solubility: Check the solubility of the compound in your chosen solvent. You may need to use a co-solvent or switch to a different solvent system.
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Control pH: Buffer the solution to a pH where the compound is known to be soluble and stable (ideally slightly acidic to neutral). Avoid alkaline conditions, which can promote both degradation and changes in solubility.
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Fresh Solutions: Prepare solutions fresh before use whenever possible to minimize the formation of degradation-related precipitates.
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Issue 3: Loss of Compound Activity or Inconsistent Experimental Results
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Question: I am observing a decrease in the biological or chemical activity of my compound over time, leading to inconsistent results. Could this be a stability issue?
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Answer: Yes, a loss of activity is a strong indication of chemical degradation. The breakdown of this compound into other molecular species will reduce its effective concentration and can lead to unreliable experimental outcomes.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use an analytical technique such as HPLC or LC-MS to check the purity of your stock solution and identify any potential degradation products.
-
Implement Strict Storage Protocols: Always store stock solutions under an inert atmosphere, protected from light, and at a low temperature (see Issue 1).
-
Perform Stability Studies: If you plan to use a solution over an extended period, it is advisable to conduct a simple stability study by analyzing aliquots of the solution over time to determine its rate of degradation under your specific storage conditions.
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound in solution?
-
The two most probable degradation pathways are:
-
Oxidation: The electron-rich 6-hydroxyindole ring is susceptible to oxidation, especially in the presence of oxygen, light, or oxidizing agents. This can lead to the formation of complex colored products.[2][3]
-
Hydrolysis: The methyl ester at the 2-position is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which would yield the corresponding indole-2-carboxylic acid.[4] Acidic conditions can also promote hydrolysis, though generally at a slower rate than basic conditions.
-
-
-
What is the optimal pH for storing solutions of this compound?
-
How should I prepare a stock solution to maximize its stability?
-
Use a high-purity, anhydrous, and degassed aprotic solvent if compatible with your experimental design. Prepare the solution under an inert atmosphere (nitrogen or argon). Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
-
-
Is it acceptable to freeze and thaw solutions of this compound?
-
While specific freeze-thaw stability data is unavailable, it is generally recommended to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.
-
Quantitative Data Summary
Specific quantitative stability data for this compound is not widely available in the literature. The following table provides an inferred stability profile based on the known reactivity of 6-hydroxyindoles and methyl esters.
| Condition | Stressor | Expected Stability | Probable Degradation Pathway |
| pH | 0.1 M HCl (Acidic) | Low to Moderate | Ester Hydrolysis |
| pH 7 Buffer (Neutral) | Moderate to High | Slow Oxidation | |
| 0.1 M NaOH (Basic) | Very Low | Ester Hydrolysis & Rapid Oxidation of Phenol | |
| Oxidation | 3% H₂O₂ | Very Low | Oxidation of the Indole Ring and Phenol |
| Temperature | 4°C | Good (Short-term) | Slow Degradation |
| Room Temperature | Low to Moderate | Increased Rate of Oxidation and Hydrolysis | |
| >40°C | Low | Accelerated Degradation | |
| Light | UV or Ambient Light | Low | Photodegradation, Photo-oxidation |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.[6][7]
Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a C18 column
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a suitable stability-indicating HPLC method (e.g., a gradient method on a C18 column).
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting stability issues in solution.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Palladium-Catalyzed Indole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed indole synthesis. The following troubleshooting guides and FAQs address common experimental challenges to help optimize catalyst performance and achieve desired reaction outcomes.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to provide direct solutions to specific problems encountered during palladium-catalyzed indole synthesis reactions like the Larock, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Q1: My reaction yield is consistently low or there is no product formation. What are the primary factors to investigate?
A1: Low or no yield is a common issue that can stem from multiple sources. Systematically investigate the following factors:
-
Catalyst Activity: The active Pd(0) species may not be forming correctly or may have decomposed. Ensure you are using a fresh source of the palladium precursor or switch to a more robust, air-stable precatalyst. For reactions sensitive to air, ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1][2][3]
-
Ligand Selection: The ligand is critical for stabilizing the catalyst and facilitating key steps like oxidative addition and reductive elimination. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[1][4] Conversely, some reactions may be inhibited by phosphine ligands.[5]
-
Base and Solvent Choice: The strength, solubility, and steric properties of the base are crucial. Strong, non-nucleophilic bases like NaOtBu are common, but may not be compatible with sensitive functional groups.[3] Weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ might be required, potentially at higher temperatures.[3][6] The solvent must sufficiently dissolve reactants and reagents; common choices include toluene, DMF, and dioxane.[3][6]
-
Reaction Temperature: Suboptimal temperature can lead to slow reaction rates or catalyst decomposition. For challenging substrates, higher temperatures or microwave heating may be required to overcome the activation barrier.[1] However, for some systems, lower temperatures (e.g., 60-80°C) can enhance yields by preventing side reactions.[2][5]
-
Substrate Reactivity: The reactivity of the aryl halide is a key factor. The general trend for oxidative addition is I > OTf > Br >> Cl.[1] Aryl chlorides are the most challenging and often require specialized, highly active catalyst systems.[1][7]
Q2: I am observing significant side product formation, such as alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can this be minimized?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow. To minimize this:
-
Reduce Copper(I) Concentration: While catalytic, an excess of the copper co-catalyst can promote homocoupling. Reduce the loading of the Cu(I) source.
-
Switch to a Copper-Free Protocol: The most effective method to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These conditions are particularly effective for challenging couplings.[1]
-
Optimize Reaction Rate: Address the factors slowing down the desired cross-coupling by following the steps outlined in Q1 (e.g., optimizing ligand, temperature, and solvent).
Q3: My catalyst appears to be deactivating during the reaction (e.g., formation of palladium black). What causes this and how can I prevent it?
A3: Catalyst deactivation, often observed as the precipitation of palladium black, occurs when the Pd(0) active species aggregates into catalytically inactive metallic palladium.[8]
-
Causes: Deactivation can be caused by high temperatures, insufficient ligand concentration or stability, presence of oxygen, or impurities in the reagents or solvents.[2][8][9] In some cases, the transformation of Pd(II) complexes into metallic Pd aggregates is the primary deactivation pathway.[8]
-
Prevention Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands that form stable complexes with palladium and prevent aggregation.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.[2]
-
Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.[2]
-
Additives: In some cases, additives can be used to re-oxidize inactive Pd(0) to the active Pd(II) state, creating a more robust catalytic cycle.[8]
-
Reagent Purity: Ensure all starting materials, solvents, and reagents are pure and dry.
-
Q4: I am struggling with a sterically hindered or electron-deficient substrate. How can I improve reactivity?
A4: Challenging substrates often require more forcing conditions and a carefully optimized catalytic system.
-
Highly Active Catalysts: Employ sterically demanding, electron-rich phosphine ligands like XPhos, SPhos, or P(o-tol)₃, which can accelerate the rate-limiting oxidative addition step.[1][10] Pre-formed palladium complexes or specialized precatalysts can also be more effective.[1][3]
-
Reaction Conditions: Increase the reaction temperature or switch to a higher-boiling solvent such as DMF or NMP.[1][11] Microwave irradiation can also be effective for accelerating slow reactions.
-
Stronger Base: A stronger base may be required to facilitate the catalytic cycle.
-
More Reactive Coupling Partner: If possible, switch to a more reactive halide on your substrate (e.g., from an aryl bromide to an aryl iodide).[1]
Section 2: Catalyst & Condition Optimization Data
Quantitative data is essential for making informed decisions during reaction optimization. The following tables summarize the effects of different ligands, solvents, and bases on the yield of palladium-catalyzed indole synthesis based on published literature.
Table 1: Comparison of Ligands in Larock Indole Synthesis of a Tryptophan Derivative Reaction of o-bromoaniline with an alkynyl substrate to form tryptophan derivative 3a.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | Na₂CO₃ | 100 | 27 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (11) | Na₂CO₃ | 100 | <5 |
| 3 | Pd(OAc)₂ (5) | PCy₃ (11) | Na₂CO₃ | 100 | <5 |
| 4 | Pd(OAc)₂ (5) | DavePhos (11) | Na₂CO₃ | 100 | <5 |
| 5 | Pd[P(o-tol)₃]₂ (5) | - | Na₂CO₃ | 100 | 70 |
| 6 | Pd[P(tBu)₃]₂ (5) | - | Na₂CO₃ | 100 | 78 |
| 7 | Pd[P(tBu)₃]₂ (5) | - | Na₂CO₃ | 60 | 85 |
Data adapted from a study on a mild and general Larock indolization protocol.[5][10] This table demonstrates that for this specific transformation, ligandless conditions with Pd(OAc)₂ were inefficient, and common phosphine ligands actually suppressed the reaction.[5][10] However, preformed complexes with bulky, electron-rich ligands like P(o-tol)₃ and P(tBu)₃ significantly improved the yield, with the optimal result achieved at a lower temperature.[5][10]
Table 2: Effect of Solvent and Base in Larock Indole Synthesis General trends observed in Larock indole synthesis.
| Parameter | Component | Observation | Reference |
| Solvent | NMP (N-methyl-2-pyrrolidone) | Often the solvent of choice, enabling the use of less reactive o-chloroanilines and o-bromoanilines. | [11] |
| DMF | Can provide the best yields in certain cascade reactions for indole synthesis. | [6] | |
| Toluene | Found to be the best solvent for certain ortho-amination/Heck cyclization cascades. | [12] | |
| Base | Na₂CO₃ or K₂CO₃ | Commonly used and effective for many substrates. | [11] |
| NaOAc | Used in a modified protocol with Pd/C as the catalyst. | [11] | |
| K₃PO₄ | Effective in certain cascade reactions. | [6] | |
| Additive | LiCl or n-Bu₄NCl | Often crucial for the reaction. LiCl is typically more effective, but an excess can slow the reaction rate. | [11] |
Section 3: Standard Experimental Protocols
The following are generalized protocols for common palladium-catalyzed indole syntheses. Note: These are illustrative examples. Optimal conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) must be determined empirically for each specific substrate combination.
Protocol 1: General Procedure for Larock Indole Synthesis
This protocol is adapted from typical conditions for the reaction between an o-haloaniline and a disubstituted alkyne.
-
Reaction Setup: To an oven-dried reaction vessel, add the o-iodoaniline (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.02-0.05 equiv), a suitable ligand if necessary (e.g., PPh₃, 0.04-0.10 equiv), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and a chloride source like lithium chloride (LiCl, 1.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add degassed solvent (e.g., DMF or NMP) followed by the disubstituted alkyne (2.0-3.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation for Indole Synthesis
This protocol outlines the cross-coupling of an indole (or derivative) with an aryl halide.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.01-0.03 equiv), a suitable biarylphosphine ligand (e.g., XPhos, 0.01-0.03 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Addition of Reagents: Add the aryl halide (1.0 equiv), the indole (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two or three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Section 4: Visual Guides & Workflows
Visual aids can simplify complex decision-making processes in experimental work. The following diagrams illustrate logical workflows for troubleshooting and optimization.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: General workflow for optimizing a Pd-catalyzed reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Indole Rings
Welcome to the technical support center for the regioselective functionalization of indole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective functionalization of the indole ring so challenging?
A1: The challenge arises from the inherent electronic properties of the indole ring. The five-membered pyrrole ring is electron-rich and generally more reactive towards electrophiles than the six-membered benzene ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, followed by the C2 and N1 positions. Consequently, achieving selective functionalization at the less reactive C4, C5, C6, and C7 positions of the benzenoid ring is particularly difficult and often requires specific strategies to overcome the innate reactivity of the pyrrole moiety.[1][2][3][4]
Q2: What are the primary strategies to control regioselectivity in indole functionalization?
A2: The most common strategies involve:
-
Directing Groups (DGs): Attaching a directing group to the indole nitrogen (N1) or the C3 position can steer the reaction to a specific C-H bond by forming a stable metallacyclic intermediate with a transition metal catalyst.[1][5][6] The choice of DG is crucial for targeting positions like C2, C4, and C7.[1][6]
-
Catalyst and Ligand Control: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Copper) and the ligands associated with it can significantly influence the regiochemical outcome.[7][8][9] In some cases, switching the ligand can completely reverse the regioselectivity between two positions.[8]
-
Substituent Effects: Existing substituents on the indole ring can electronically or sterically influence the position of subsequent functionalizations.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can alter the reaction pathway and, therefore, the regioselectivity.
Q3: How can I functionalize the C2 position when the C3 position is unsubstituted and more reactive?
A3: Functionalizing the C2 position in the presence of an unsubstituted C3 position can be achieved by:
-
N-Directing Groups: Installing a directing group on the indole nitrogen, such as pyridyl, pyrimidyl, or amide groups, can facilitate metal-catalyzed C-H activation specifically at the C2 position.[2]
-
Transient Directing Groups: These groups are introduced at the beginning of the reaction to direct C2 functionalization and are subsequently removed in the same pot.
-
Norbornene-Mediated C-H Activation: A palladium-catalyzed cascade C-H activation involving norbornene can lead to selective 2-alkylation of free N-H indoles.[10]
-
Radical Reactions: Under certain conditions, radical additions to indoles can show a preference for the C2 position, contrasting with the typical C3 selectivity of electrophilic additions.[11][12]
Q4: What methods are available for functionalizing the benzenoid ring (C4-C7)?
A4: Functionalizing the benzenoid ring is a significant challenge due to its lower reactivity.[3][4] Key strategies include:
-
C-H Activation with Directing Groups: This is the most powerful approach. A directing group at the N1 or C3 position can bring a metal catalyst into proximity with the C4, C5, C6, or C7 C-H bonds.[1][5][6][13] For example, an N-P(O)tBu2 group can direct arylation to C7, while a C3-pivaloyl group can direct it to C4 or C5.[6][13]
-
Halogenation followed by Cross-Coupling: While less direct, one can selectively halogenate the benzene ring and then use cross-coupling reactions like Suzuki or Buchwald-Hartwig to introduce various functional groups.
-
Remote C-H Functionalization: Some advanced methods use templates or specific catalytic systems to achieve functionalization at positions remote from the initial coordination site.[14]
Troubleshooting Guides
Issue 1: Poor Regioselectivity between C2 and C3 Functionalization
Symptoms: You are obtaining a mixture of C2 and C3 substituted isomers, and the ratio is not favorable for your desired product.
| Possible Cause | Troubleshooting Step |
| Inherent Substrate Reactivity: The reaction conditions favor electrophilic attack, which predominantly occurs at C3. | 1. Install a Directing Group: Attach a suitable directing group to the N1 position (e.g., 2-pyridylsulfonyl) to force C2 functionalization via transition-metal catalysis.[2] 2. Change Catalyst/Ligand System: Some ligand systems can switch selectivity. For the oxidative Heck reaction, for instance, sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to control C3-/C2-selectivity.[8] |
| Steric Hindrance: If the C3 position is sterically hindered by a substituent, C2 functionalization might be favored. | Consider if modifying the steric bulk of your reactants or directing groups could improve selectivity. |
| Reaction Mechanism: The reaction may be proceeding through competing pathways (e.g., electrophilic vs. radical). | 1. Modify Reaction Conditions: Alter the solvent, temperature, or additives. For palladium-catalyzed arylations, the choice of base (e.g., magnesium bases) has been shown to switch selectivity from C2 to C3.[15] 2. Radical Initiators/Scavengers: If a radical pathway is suspected to be competing, adding a radical initiator or scavenger might clarify the mechanism and improve selectivity. |
Issue 2: Low Yield or No Reaction at Benzenoid Positions (C4-C7)
Symptoms: Your C-H activation reaction intended for the C4-C7 positions is resulting in low yields, no reaction, or functionalization at the C2/C3 positions instead.
| Possible Cause | Troubleshooting Step |
| Ineffective Directing Group: The chosen directing group may not be suitable for targeting the desired position or may be sterically hindered. | 1. Select a Proven Directing Group: Consult the literature for directing groups known to target your desired position (e.g., N-P(O)tBu2 for C7, C3-pivaloyl for C4/C5).[6][13] 2. Optimize DG Installation: Ensure the directing group is installed correctly and efficiently before the C-H activation step. |
| Catalyst Inactivity: The catalyst may be poisoned, decomposed, or simply not active enough for the challenging C-H bond. | 1. Screen Catalysts: Test different transition metals (Pd, Rh, Ru, Ir) and precatalysts.[1][16] 2. Screen Ligands and Additives: Ligands are critical. Also, additives like Ag(I) salts are often required as oxidants or halide scavengers in Pd-catalyzed reactions.[1] 3. Check Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and dry, as impurities can deactivate the catalyst. |
| Harsh Reaction Conditions: High temperatures required for C-H activation might be decomposing the substrate or product. | 1. Optimize Temperature and Time: Run a time-course and temperature-screening experiment to find the optimal balance between reaction rate and decomposition. 2. Consider Milder Methods: Explore newer methods that may operate under milder conditions, such as photoredox or electrochemical catalysis.[11] |
Data Presentation
Table 1: Influence of Directing Group and Catalyst on Regioselective Arylation
This table summarizes representative data on how the choice of directing group and catalyst system dictates the position of C-H arylation on the indole ring.
| N1-Directing Group | C3-Directing Group | Catalyst System | Major Product Position(s) | Reference |
| -P(O)tBu₂ | None | Pd(OAc)₂ | C7 | [6][13] |
| -P(O)tBu₂ | None | Cu(OAc)₂ | C6 | [6] |
| None | -Pivaloyl | Pd(OAc)₂ | C4 / C5 | [6][13] |
| None | -CHO | Pd(II) / Amino Acid Ligand | C4 | [14][16] |
| -SO₂Py | None | Pd(OAc)₂ | C2 | [2] |
| Glycine (transient) | None | Pd(OAc)₂ / AgTFA | C4 | [1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of 3-Formylindole
This protocol is a general guideline for the C4-arylation of N-H indoles using a C3-carbonyl directing group, adapted from literature procedures.[14][16]
Materials:
-
3-Formylindole (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Amino Acid Ligand (e.g., 2-amino-2-methylpropanoic acid) (20-30 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Solvent (e.g., Dichloroethane (DCE) or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add 3-formylindole, aryl iodide, Pd(OAc)₂, the amino acid ligand, and Ag₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at a specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like Ethyl Acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-arylated indole.
Mandatory Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in indole functionalization.
Signaling Pathway: Directing Group Strategy for C-H Activation
Caption: Generalized mechanism for directing group-assisted C-H functionalization of indoles.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jiaolei.group [jiaolei.group]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
"how to increase the solubility of indole-based compounds for biological testing"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of indole-based compounds in biological testing.
Frequently Asked Questions (FAQs)
Q1: Why do many indole-based compounds exhibit poor water solubility?
A1: The indole core, consisting of a benzene ring fused to a pyrrole ring, is largely aromatic and hydrophobic. This inherent low polarity is the primary reason for their poor solubility in aqueous solutions. The structural versatility that makes indoles valuable in drug discovery also allows for the addition of various substituents, which can further increase lipophilicity and decrease water solubility.[1]
Q2: I have a new indole-based compound. What are the first steps I should take to dissolve it for a biological assay?
A2: A systematic approach is recommended. Start with the simplest and most common techniques before moving to more complex methods. A good starting point is to try dissolving the compound in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into your aqueous assay buffer.[1][2] It is also beneficial to determine the compound's pKa to see if pH adjustment is a viable option.[1]
Q3: How does adjusting the pH of my buffer improve the solubility of an indole derivative?
A3: Adjusting the pH can increase the solubility of indole derivatives that have ionizable functional groups (e.g., a carboxylic acid or an amine).[2] For a compound with a basic group (like an amine), lowering the pH (making the solution more acidic) will lead to protonation, forming a more soluble salt.[3] Conversely, for a compound with an acidic group (like a carboxylic acid), increasing the pH (making the solution more basic) will cause deprotonation, also forming a more soluble salt.[2][3]
Q4: What are co-solvents, and which ones are commonly used for indole compounds?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[1][4] For biological testing, it is crucial to use co-solvents that are non-toxic to the experimental system at their final concentration.[5] Commonly used co-solvents include:
Q5: My compound is still not soluble enough with co-solvents, and pH adjustment is not an option. What other techniques can I use?
A5: For particularly challenging compounds, several advanced techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble indole molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[6][9][10]
-
Use of Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[11][12] The hydrophobic core of these micelles can entrap indole compounds, increasing their solubility.[13]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[6] Techniques like nanosuspensions or formulating the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can enhance solubility and improve drug delivery.[14][15][16]
-
Prodrug Approach: This involves chemically modifying the indole compound to create a more soluble, inactive derivative (a prodrug).[17][18] This prodrug is then converted back to the active parent drug in vivo through enzymatic or chemical reactions.[17][19]
Q6: Are there any risks associated with using DMSO for cell-based assays?
A6: Yes. While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells, especially at higher concentrations.[6] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and often even below 0.1%, to avoid artifacts.[2][6] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound, to account for any effects of the solvent itself.[6]
Troubleshooting Guides
Issue 1: My indole compound precipitates when I add it to the aqueous assay buffer.
| Possible Cause | Solution |
| Low Aqueous Solubility | The compound's solubility limit in the final buffer has been exceeded. |
| Action 1: Optimize Co-Solvent Use | Ensure the compound is fully dissolved in the stock solvent (e.g., 100% DMSO) before serial dilution into the final aqueous buffer. Inject the stock solution into the buffer with vigorous vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[2] |
| Action 2: Decrease Final Concentration | Test a lower final concentration of your compound. Determine the maximum solubility of your compound in the specific assay buffer beforehand.[6] |
| Action 3: Use a Different Solubilization Method | If co-solvents are insufficient, consider using solubilizing agents like cyclodextrins or surfactants.[2][6] These can keep the compound in solution at higher effective concentrations. |
| "Salting Out" Effect | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds. |
| Action: Modify Buffer | If possible, test if reducing the salt concentration of your buffer improves solubility, ensuring the new buffer conditions do not negatively impact your assay. |
Issue 2: I am seeing inconsistent or non-reproducible results in my biological assays.
| Possible Cause | Solution |
| Incomplete Solubilization | The compound is not fully dissolved in the stock solution or working solutions, leading to variable concentrations of the active compound being added in different experiments.[6] |
| Action 1: Visual Inspection | Always visually inspect your stock and working solutions for any signs of precipitation or cloudiness before use.[6] If any solids are visible, do not use the solution. |
| Action 2: Re-evaluate Solubilization Protocol | Your current method may not be robust enough. Re-determine the compound's solubility and consider using more potent solubilization techniques (see FAQ A5). Ensure adequate mixing and sonication if necessary when preparing stock solutions. |
| Compound Degradation | Indole compounds can be sensitive to light, temperature, or pH, leading to degradation over time and loss of activity.[2] |
| Action 1: Proper Storage | Store stock solutions at low temperatures (-20°C or -80°C), protected from light (using amber vials or foil), and in tightly sealed containers.[2] Prepare fresh working solutions for each experiment. |
| Action 2: Use a Temperature-Controlled Autosampler | If samples are left in an autosampler for extended periods, they may degrade. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2] |
Data Presentation: Comparison of Solubilization Techniques
The following table summarizes common solubilization techniques and their general applicability. The effectiveness of each method is highly dependent on the specific indole derivative.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Limitations |
| pH Adjustment | Ionization of the drug to form a more soluble salt.[3] | Variable (can be >1000-fold) | Simple, inexpensive, and effective for ionizable drugs.[] | Only applicable to compounds with acidic or basic functional groups. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[1][4] | 2 to 500-fold | Simple to formulate and widely used.[] | Potential for solvent toxicity in biological assays (e.g., DMSO).[6] Risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin cavity to form a soluble inclusion complex.[8][10] | 2 to >1000-fold | Low toxicity, high solubilizing capacity.[10] | Requires specific molecular dimensions for effective complexation. Can be more expensive. |
| Surfactants | Incorporation of the drug into micelles.[11] | Variable (can be significant) | High solubilizing power. | Potential for toxicity, especially with ionic surfactants.[20] May interfere with some biological assays. |
| Nanosuspensions | Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate.[6] | N/A (improves dissolution rate) | Applicable to a wide range of compounds. | Requires specialized equipment (e.g., high-pressure homogenizers). |
| Prodrugs | Covalent modification of the drug to attach a hydrophilic promoiety.[17][21] | Can be very high (>1000-fold) | Can overcome very low solubility and improve other properties like permeability.[17][18] | Requires chemical synthesis; the promoiety must be efficiently cleaved in vivo to release the active drug.[17] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System
Objective: To prepare a stock solution of a poorly soluble indole-based compound using a co-solvent system for in vitro testing.
Materials:
-
Indole-based compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Polyethylene glycol 400 (PEG 400)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the required amount of the indole-based compound.
-
Dissolve the compound in a minimal amount of 100% DMSO. Vortex or sonicate briefly if necessary to ensure it is fully dissolved. A common starting concentration for a stock solution is 10-50 mM.
-
Visually inspect the solution to confirm there are no visible particles.
-
For a multi-component co-solvent system, a pre-determined ratio of other co-solvents like ethanol and PEG 400 can be added to the DMSO solution while stirring. A common ratio could be 10% DMSO, 40% PEG 400, and 50% water.[6]
-
To prepare a working solution, perform serial dilutions of the stock solution in your final aqueous buffer or cell culture medium.
-
Crucially , when diluting, add the stock solution to the aqueous medium (not the other way around) and mix immediately and vigorously to prevent precipitation.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) in the assay is below the toxic threshold for your specific experimental system (typically <0.5%).[6]
-
Always prepare a vehicle control containing the same final concentration of the co-solvent(s) as the test samples.[6]
Protocol 2: Solubility Enhancement Using Cyclodextrins
Objective: To increase the aqueous solubility of an indole compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Indole-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-40% (w/v).
-
Slowly add an excess amount of the indole-based compound to the HP-β-CD solution while stirring continuously.
-
Seal the container and continue stirring the suspension at room temperature for 24-48 hours to allow the system to reach equilibrium and for the inclusion complex to form.[6]
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove all undissolved compound.[6]
-
The resulting clear filtrate contains the soluble indole-cyclodextrin complex.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV to quantify the solubility enhancement.[6]
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jocpr.com [jocpr.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Indole Antitumor Agents in Nanotechnology Formulations: An Overview [mdpi.com]
- 15. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
"troubleshooting guide for the Fischer indole synthesis of substituted indoles"
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered when synthesizing substituted indoles. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is giving a very low yield. What are the common causes?
Low yields in the Fischer indole synthesis can stem from several factors. The reaction is notably sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[2][3] Additionally, the reaction is sensitive to temperature and acid strength, so non-optimal conditions can significantly reduce the yield.[4][5][6] The formation of byproducts, such as those from aldol condensation, can also consume starting materials and lower the yield of the desired indole.[4]
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge and is influenced by the acidity of the medium and steric effects.[7] The choice of acid catalyst and its concentration can significantly impact the product ratio. Generally, the reaction favors the formation of the more stable ene-hydrazine intermediate, which is often derived from the less sterically hindered α-carbon of the ketone. Careful optimization of the acid catalyst and reaction temperature is necessary to improve the selectivity for the desired regioisomer.[8]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole via the Fischer method using acetaldehyde is problematic and often fails under standard conditions.[6] However, indole can be prepared indirectly. One common method involves using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which is subsequently decarboxylated upon heating to yield indole.[9][10]
Q4: I am having trouble purifying my substituted indole product by column chromatography. The spots are streaking, or I am seeing multiple, hard-to-separate spots on the TLC. What can I do?
Purification of indoles can be challenging due to the presence of a basic nitrogen atom, which can cause streaking on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-2%), can be added to the eluent system.[7] If byproducts are close in polarity to the desired product, careful optimization of the solvent system or using a different stationary phase (e.g., alumina or reverse-phase silica) may be necessary. In some cases, converting the indole to a more easily purifiable derivative (e.g., an N-protected version) and then deprotecting after purification can be a viable strategy.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[11] If a weak acid (e.g., acetic acid) is ineffective, consider a stronger Brønsted acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4][9] It is recommended to screen several catalysts to find the optimal one for your specific substrate. |
| Suboptimal Temperature | The reaction often requires elevated temperatures, but excessively high temperatures can lead to decomposition.[5] Monitor the reaction by TLC to find the optimal temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.[5][11] |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose under the reaction conditions. In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4] |
| Substituent Effects | Electron-donating groups on the carbonyl compound can favor N-N bond cleavage over the desired cyclization.[2][3] This is a known issue in the synthesis of 3-aminoindoles.[2] Consider using milder reaction conditions or a Lewis acid catalyst, which can sometimes improve the efficiency of these cyclizations.[2][3] |
| Impure Starting Materials | Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[4] Ensure the purity of your starting materials through appropriate purification methods like recrystallization or distillation. |
Problem 2: Significant Side Product Formation
| Potential Cause | Suggested Solution |
| Aldol Condensation | Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[4] To minimize this, you can try using a higher concentration of the hydrazine to favor hydrazone formation or optimize the temperature and reaction time. |
| Tar and Polymeric Byproducts | Strongly acidic conditions and high temperatures can lead to the formation of intractable tars.[11] Using a milder acid or lowering the reaction temperature may help reduce tar formation. Running the reaction under an inert atmosphere can also minimize oxidative decomposition.[1] |
| N-N Bond Cleavage | As mentioned, electron-donating groups on the carbonyl substrate can promote heterolytic cleavage of the N-N bond, leading to byproducts instead of the indole.[2][3] This is a fundamental mechanistic challenge. If this is a major issue, an alternative synthetic route to the desired indole might be necessary. |
Data Presentation
Table 1: Comparison of Acid Catalysts and Conditions for Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2.25 h | - |
| Phenylhydrazine | Cyclohexanone | Zinc Chloride | - | 600W MW | 3 min | 76 |
| Phenylhydrazine | Cyclohexanone | p-TSA | - | 600W MW | 3 min | 91 |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | - | High |
| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | - | - |
| Phenylhydrazine | 3-Pentanone | p-TSA | None | 100 | 5 min | 82 |
Note: Yields are highly substrate-dependent and the conditions provided are examples. Optimization is often required.
Experimental Protocols
Protocol 1: General Procedure using Acetic Acid
This protocol is a general method for the synthesis of substituted indoles using acetic acid as both the catalyst and solvent.[12]
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0 - 1.2 eq)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the arylhydrazine hydrochloride and the carbonyl compound.
-
Add glacial acetic acid to the flask. The amount should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[5][11]
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Ketone (1.05 eq)
-
Tetrahydrofuran (THF)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the phenylhydrazine hydrochloride and the ketone.
-
Add THF to achieve the desired concentration (e.g., 0.63 M).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the optimized temperature (e.g., 150 °C) for the required time (e.g., 15 minutes).
-
After the reaction, cool the vial to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
Caption: Logical relationships of substituent electronic effects on the Fischer indole synthesis.
References
- 1. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-hydroxy-1H-indole-2-carboxylate and Its Analogs
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-hydroxy-1H-indole-2-carboxylate and structurally related indole derivatives. Due to the limited availability of experimental NMR data for this compound in surveyed literature, this guide utilizes data from its parent compound, Methyl 1H-indole-2-carboxylate, and the electronically distinct Ethyl 5-nitro-1H-indole-2-carboxylate, to predict and understand the spectral characteristics of the target molecule.
This analysis is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
Predicted and Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for Methyl 1H-indole-2-carboxylate and Ethyl 5-nitro-1H-indole-2-carboxylate. These data serve as a basis for predicting the spectral features of this compound. The atom numbering corresponds to the diagram provided in the subsequent section.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Methyl 1H-indole-2-carboxylate (in DMSO-d₆) | Ethyl 5-nitro-1H-indole-2-carboxylate (in DMSO-d₆) | Predicted this compound |
| N1-H | 11.91 (s, 1H) | 12.63 (s, 1H) | ~11.8 (s, 1H) |
| H3 | 7.18 (s, 1H) | 7.44 (s, 1H) | ~7.1 (s, 1H) |
| H4 | 7.66 (d, J=7.8 Hz, 1H) | 8.73 (s, 1H) | ~7.5 (d) |
| H5 | 7.09 (dd, J=7.8, 7.2 Hz, 1H) | 8.14 (d, J=8.8 Hz, 1H) | ~6.8 (dd) |
| H7 | 7.49 (d, J=8.4 Hz, 1H) | - | ~7.0 (s) |
| OCH₃ | 3.88 (s, 3H) | - | 3.8-3.9 (s, 3H) |
| OCH₂CH₃ | - | 4.38 (q, J=7.2 Hz, 2H) | - |
| OCH₂CH₃ | - | 1.36 (t, J=6.8 Hz, 3H) | - |
| 6-OH | - | - | ~9.0-10.0 (s, 1H) |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Methyl 1H-indole-2-carboxylate (in DMSO-d₆) | Ethyl 5-nitro-1H-indole-2-carboxylate (in DMSO-d₆) | Predicted this compound |
| C2 | 127.2 | 130.83 | ~128 |
| C3 | 108.3 | 110.09 | ~105-108 |
| C3a | 127.5 | 125.90 | ~128 |
| C4 | 122.5 | 119.37 | ~120 |
| C5 | 120.7 | 119.65 | ~110-115 |
| C6 | 125.1 | - | ~150-155 |
| C7 | 113.1 | - | ~100-105 |
| C7a | 137.9 | 139.98 | ~135 |
| C=O | 162.3 | 160.61 | ~162 |
| OCH₃ | 52.2 | - | ~52 |
| OCH₂CH₃ | - | 61.00 | - |
| OCH₂CH₃ | - | 14.19 | - |
Interpretation and Prediction for this compound
The introduction of a hydroxyl group at the C6 position is expected to significantly influence the electron density distribution in the indole ring, thereby affecting the chemical shifts of the neighboring protons and carbons.
-
¹H NMR Spectrum Prediction : The -OH group is a strong electron-donating group through resonance. This would lead to an increased shielding of the protons on the benzene ring, particularly H5 and H7, causing them to shift upfield (to a lower ppm value) compared to the parent compound. The H4 proton would be less affected. The phenolic proton (6-OH) itself is expected to appear as a broad singlet in the downfield region, typically between 9-10 ppm. The signals for the N1-H, H3, and the methyl ester protons are anticipated to be less affected.
-
¹³C NMR Spectrum Prediction : The electron-donating -OH group will cause a significant downfield shift for the carbon it is attached to (C6) due to the deshielding effect of the oxygen atom. Conversely, the ortho and para carbons (C5, C7, and C3a) are expected to be shielded and thus shift upfield. The chemical shifts of the carbons in the pyrrole ring (C2, C3) and the carbonyl carbon are predicted to experience minor changes.
Experimental Protocols
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of indole derivatives.
Sample Preparation
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Ensure the sample is fully dissolved. If there are any suspended particles, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 8-inch NMR tube.
-
The final volume of the solution in the NMR tube should be about 4.5 cm in depth.
-
Cap the NMR tube and label it appropriately.
NMR Spectrometer Setup and Data Acquisition
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR , the acquisition parameters are set, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]
-
For ¹³C NMR , a proton-decoupled spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[2]
Visualization of this compound
The following diagram illustrates the chemical structure and atom numbering scheme used for the NMR signal assignments.
Caption: Structure of this compound.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 6-hydroxy-1H-indole-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analysis for Methyl 6-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound. Due to the limited availability of direct mass spectral data for this specific molecule, this guide leverages data from a close structural analog, Methyl 6-methyl-1H-indole-2-carboxylate, to predict its fragmentation behavior. We also explore High-Performance Liquid Chromatography (HPLC) as a powerful alternative analytical technique.
Mass Spectrometry Analysis: Predicting the Fragmentation Pathway
Predicted Mass Spectrometry Data
The primary ionization technique considered here is Electron Ionization (EI), which is commonly used in conjunction with Gas Chromatography (GC-MS). The predicted major ions for this compound are presented in Table 1, based on the known fragmentation of Methyl 6-methyl-1H-indole-2-carboxylate and the influence of a hydroxyl group versus a methyl group on the aromatic ring.
| Predicted m/z | Predicted Relative Intensity | Proposed Fragment Ion | Proposed Neutral Loss |
| 191 | Moderate | [M]•+ | - |
| 160 | High | [M - OCH₃]•+ | •OCH₃ |
| 132 | High | [M - COOCH₃]•+ | •COOCH₃ |
| 104 | Moderate | [C₇H₆N]•+ | CO |
| 77 | Moderate | [C₆H₅]•+ | C₂H₂ |
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry data for this compound.
The molecular ion ([M]•+) is expected at m/z 191. Key fragmentation pathways likely involve the loss of the methoxy group (•OCH₃) from the ester to yield a highly stable acylium ion at m/z 160. Subsequent loss of the entire methoxycarbonyl radical (•COOCH₃) would result in a prominent peak at m/z 132. Further fragmentation of the indole ring structure is anticipated to produce characteristic ions at m/z 104 and 77.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a robust and versatile alternative for the analysis of this compound, particularly for quantification and purity assessment.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobicity of the analytes.
Advantages over GC-MS:
-
Suitability for Non-Volatile and Thermally Labile Compounds: HPLC is ideal for compounds that are not easily vaporized or may decompose at the high temperatures required for GC. The hydroxyl group in the target molecule increases its polarity and may make it less suitable for direct GC analysis without derivatization.
-
Quantitative Accuracy and Precision: HPLC with UV detection is a highly accurate and precise quantitative technique, making it the gold standard for assays in pharmaceutical quality control.
-
Preparative Capabilities: HPLC can be scaled up to isolate and purify larger quantities of the compound for further studies.
Disadvantages Compared to GC-MS:
-
Structural Information: While HPLC is excellent for separation and quantification, it does not inherently provide the detailed structural information that mass spectrometry does. Coupling HPLC with a mass spectrometer (LC-MS) combines the strengths of both techniques.
Experimental Protocols
Mass Spectrometry (GC-MS) - Adapted Protocol
This protocol is adapted from established methods for the GC-MS analysis of similar indole derivatives.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
-
If necessary, derivatization of the hydroxyl group (e.g., silylation) can be performed to improve volatility and thermal stability, though this will alter the mass spectrum.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) - Representative Protocol
This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of indole-2-carboxylate derivatives.
1. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Visualizing the Analytical Workflow
To illustrate the logical flow of the analytical processes described, the following diagrams are provided.
Conclusion
While direct mass spectral data for this compound remains elusive, a comprehensive analytical strategy can be devised. By leveraging data from structural analogs, a predictive understanding of its mass spectrometric fragmentation can be achieved. Furthermore, HPLC provides a robust and complementary technique for the separation and quantification of this important indole derivative. The choice between these methods will ultimately depend on the specific analytical goals, with GC-MS being superior for structural elucidation and HPLC excelling in quantitative analysis and purity assessment. For a comprehensive analysis, the hyphenated technique of LC-MS/MS would be the most powerful approach, combining the separation capabilities of HPLC with the unparalleled specificity of mass spectrometry.
A Comparative Analysis of the Biological Activity of Indole-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial activities of various indole-2-carboxylate and indole-2-carboxamide derivatives, supported by quantitative data from preclinical studies. Detailed experimental protocols for the key assays and diagrams of relevant signaling pathways are included to facilitate further research and drug development efforts.
Anticancer Activity of Indole-2-Carboxamide Derivatives
A significant number of indole-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of selected indole-2-carboxamide derivatives against the human breast cancer cell line MCF-7 and other cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6i | MCF-7 | 6.10 ± 0.4 | [1] |
| HCT-116 (Colon) | 4.36 | [2] | |
| HepG2 (Liver) | 32.74 | [2] | |
| Compound 6v | MCF-7 | 6.49 ± 0.3 | [1] |
| HCT-116 (Colon) | 67.51 | [2] | |
| Compound 6e | MCF-7 | 23.86 | [2] |
| Compound 6q | MCF-7 | 18.67 | [2] |
| Compound 5e | MCF-7 | 0.80 | [3] |
| Panc-1 (Pancreas) | 1.00 | [3] | |
| HT-29 (Colon) | 1.00 | [3] | |
| A-549 (Lung) | 0.95 | [3] | |
| Indolyl-Hydrazone | MCF-7 | Not specified | [4] |
| Indole-aryl amide 7 | MCF-7 | 0.49 | [5] |
| Indole-aryl amide 2 | MCF-7 | 0.81 | [5] |
Antimicrobial Activity of Indole-2-Carboxylate Derivatives
Indole-2-carboxylate derivatives have also demonstrated promising activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected indole derivatives against Staphylococcus aureus and other bacteria.
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole 2c | S. aureus | 3.125 | [6] |
| MRSA | 6.25 | [6] | |
| Indole-triazole 3c | S. aureus | 3.125 | [6] |
| MRSA | 6.25 | [6] | |
| Indole-triazole 3d | S. aureus | 3.125 | [6] |
| MRSA | 3.125 | [6] | |
| Various Indole Carboxamides | S. aureus | 1.56 - 3.13 | |
| Indole-based derivatives | MRSA | Not specified |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Indole-2-carboxylate derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Indole-2-carboxylate derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in broth directly in the wells of a 96-well plate. The final volume in each well is typically 50-100 µL.[14][15]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[15]
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[13]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways often implicated in the anticancer activity of indole derivatives.
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. protocols.io [protocols.io]
A Comparative Guide to the Synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate: A Novel Palladium-Catalyzed Approach vs. a Traditional Multi-step Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, palladium-catalyzed synthetic method for Methyl 6-hydroxy-1H-indole-2-carboxylate against a more traditional, multi-step approach derived from established indole syntheses. The objective is to furnish researchers with the necessary data and protocols to evaluate the most suitable method for their specific research and development needs.
Introduction
This compound is a valuable heterocyclic compound, with the indole scaffold being a cornerstone in numerous pharmacologically active molecules.[1] Derivatives of indole-2-carboxylic acid have shown potential in various therapeutic areas, including as anticancer and anti-inflammatory agents.[2] Efficient and scalable synthetic routes to functionalized indoles like this compound are therefore of significant interest to the drug discovery and development community. This guide details and compares two distinct synthetic strategies: a classical multi-step synthesis and a modern, streamlined palladium-catalyzed approach.
Methodology Comparison
The following sections provide a detailed overview of the two synthetic routes, including experimental protocols and a comparative analysis of key performance indicators.
Method 1: A Novel Palladium-Catalyzed Synthesis
This proposed novel method utilizes a palladium-catalyzed cross-coupling and cyclization reaction, a modern and efficient strategy for the formation of indole rings.[3] This approach offers the potential for a more direct and atom-economical synthesis.
Experimental Protocol:
-
Preparation of the Starting Material (Methyl 2-amino-5-hydroxyphenylacetate): Commercially available 2-amino-5-hydroxyphen-ol is first protected at the hydroxyl group (e.g., as a benzyl ether) and then subjected to standard esterification conditions to yield the corresponding methyl ester. Subsequent selective N-alkylation with an appropriate reagent would lead to the desired starting material. Detailed optimization of these preliminary steps would be required.
-
Palladium-Catalyzed Cyclization: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., DMF or toluene) is added methyl propiolate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4-12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Deprotection (if necessary): If a protecting group was used for the hydroxyl function, a final deprotection step (e.g., hydrogenolysis for a benzyl ether) would be performed.
Method 2: Traditional Multi-Step Synthesis (Based on Reissert and Fischer Principles)
This established route is a multi-step sequence based on classical indole synthesis reactions, such as the Reissert and Fischer indole syntheses.[4][5][6][7][8] While reliable, this method is generally more laborious and may involve harsher reaction conditions.
Experimental Protocol:
-
Reissert Condensation: 4-Hydroxy-2-nitrotoluene (1.0 eq) is condensed with diethyl oxalate (1.5 eq) in the presence of a strong base like potassium ethoxide in a suitable solvent such as ethanol.[6][7] This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.
-
Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. This is typically achieved using a reducing agent like zinc dust in acetic acid or iron in acetic acid.[6][9] This step simultaneously reduces the nitro group and facilitates the cyclization to form the indole-2-carboxylic acid.
-
Fischer Esterification: The obtained 6-hydroxy-1H-indole-2-carboxylic acid (1.0 eq) is then esterified.[10][11] This is achieved by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[10][11]
-
Work-up and Purification: Each step requires an appropriate work-up procedure, typically involving neutralization, extraction with an organic solvent, and purification by crystallization or column chromatography.
Data Presentation: Comparative Analysis
The following table summarizes the key performance indicators for the two synthetic methods. The data for the novel method is projected based on analogous palladium-catalyzed reactions reported in the literature, while the data for the traditional method is estimated from typical yields and conditions for Reissert and Fischer indole syntheses.
| Parameter | Method 1: Novel Palladium-Catalyzed Synthesis | Method 2: Traditional Multi-Step Synthesis |
| Overall Yield | Estimated 60-75% | Estimated 25-40% |
| Number of Steps | 1-2 (core synthesis) | 3-4 |
| Reaction Time | 4-12 hours (for cyclization) | 24-48 hours (total) |
| Reaction Temperature | 80-120 °C | Room temperature to reflux |
| Reagent Toxicity | Palladium catalyst (requires careful handling) | Strong acids, potentially flammable solvents |
| Scalability | Potentially scalable with process optimization | Established scalability for similar processes |
| Purification | Column chromatography | Multiple crystallizations/chromatography |
Visualizations
Workflow for the Validation of a New Synthetic Method
The following diagram illustrates a typical workflow for the validation of a new synthetic method, from initial route design to final process optimization.
Signaling Pathway Involving Indole Derivatives
Indole derivatives are known to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[12]
Conclusion
The novel palladium-catalyzed synthesis of this compound presents a promising alternative to traditional multi-step methods. Its potential for higher yields, fewer steps, and milder conditions makes it an attractive option for modern synthetic chemistry labs. However, the cost and handling of the palladium catalyst are important considerations. The traditional route, while longer and lower-yielding, relies on more classical and often less expensive reagents and techniques.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity requirements, available resources, and time constraints. This guide provides the foundational information to make an informed decision and to further develop and optimize the synthesis of this important indole derivative.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert_indole_synthesis [chemeurope.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 6-hydroxy-1H-indole-2-carboxylate and its Positional Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacological profile. This guide provides a comparative overview of methyl 6-hydroxy-1H-indole-2-carboxylate and its positional isomers—methyl 4-hydroxy-1H-indole-2-carboxylate, methyl 5-hydroxy-1H-indole-2-carboxylate, and methyl 7-hydroxy-1H-indole-2-carboxylate—across various biological assays.
While direct head-to-head comparative studies for these specific methyl carboxylate isomers are limited, this document collates available data on the parent hydroxyindoles and related derivatives to provide insights into their potential biological activities. The information is presented to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.
Comparative Biological Activity
The biological activities of hydroxyindole derivatives are diverse, ranging from enzyme inhibition to receptor modulation and antimicrobial effects. The position of the hydroxyl group on the indole ring is a critical determinant of these activities.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. A comparative study on the parent hydroxyindoles revealed significant differences in their ability to inhibit mushroom tyrosinase.
| Compound | IC₅₀ (µM) | Inhibition Type |
| 4-Hydroxyindole | 366 | Competitive |
| 5-Hydroxyindole | - (weaker inhibitor) | Competitive |
| 6-Hydroxyindole | 20 | Competitive |
| 7-Hydroxyindole | 79 | Competitive |
| Kojic Acid (Reference) | 342 | - |
| Data is for the parent hydroxyindole compounds and was collated from a single study for direct comparison.[1] |
Notably, 6-hydroxyindole exhibits the most potent tyrosinase inhibitory activity, being significantly more active than the other isomers and the reference compound, kojic acid.[1] This suggests that this compound could be a promising starting point for the development of novel tyrosinase inhibitors.
Anticancer Activity
Indole derivatives are widely investigated for their anticancer properties, often acting through the inhibition of protein kinases or induction of apoptosis. While direct comparative data for the four methyl hydroxy-indole-2-carboxylate isomers is unavailable, studies on related derivatives provide valuable insights.
Derivatives of indole-2-carboxylic acid have been shown to possess antiproliferative activity against various cancer cell lines. For instance, certain indole-2-carboxamides have demonstrated potent activity against breast, lung, and colon cancer cell lines. The position of substituents on the indole ring has been shown to be crucial for activity.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
| N-Benzyl-1H-indole-2-carbohydrazide | MCF-7 (Breast) | > 50 |
| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | MCF-7 (Breast) | 11.5 |
| 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | A-549 (Lung) | 0.95 |
| 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | MCF-7 (Breast) | 0.80 |
| 5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide | Panc-1 (Pancreatic) | 1.00 |
| Disclaimer: The data in this table is collated from different studies and is for illustrative purposes to show the potential of the indole-2-carboxylate scaffold. The experimental conditions for each study may have varied. |
Antimicrobial Activity
The indole scaffold is also a source of novel antimicrobial agents. Various derivatives of indole-2-carboxylic acid and its amides have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
| Compound Derivative | Microorganism | MIC (µg/mL) |
| Indole-2-carboxylic acid derivative 1 | Enterococcus faecalis | >128 |
| Indole-2-carboxylic acid derivative 2 | Enterococcus faecalis | 8 |
| Indole-2-carboxylic acid derivative 1 | Candida albicans | 32 |
| Indole-2-carboxylic acid derivative 2 | Candida albicans | 8 |
| Disclaimer: The data in this table is from a single study on different derivatives of indole-2-carboxylic acid and is for illustrative purposes. The experimental conditions were consistent within this study. |
These findings suggest that modifications to the indole-2-carboxylate core can lead to potent antimicrobial agents. The position of the hydroxyl group in the methyl hydroxy-1H-indole-2-carboxylate isomers would likely influence their antimicrobial spectrum and potency.
NMDA Receptor Antagonism
Indole-2-carboxylates have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site. Structure-activity relationship studies have shown that substitution at the C-6 position of the indole ring is particularly favorable for high affinity.
Specifically, indole-2-carboxylates containing a chloro group at the C-6 position have been found to be potent competitive antagonists at the glycine site of the NMDA receptor.[2] This highlights the potential of this compound as a scaffold for developing NMDA receptor modulators, which are of interest for treating various neurological disorders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for some of the key assays mentioned.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
HIV-1 Integrase Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.
Procedure:
-
Coat a 96-well plate with a viral DNA-mimicking oligonucleotide.
-
Add the HIV-1 integrase enzyme and the test compound at various concentrations to the wells.
-
Initiate the reaction by adding a target DNA oligonucleotide labeled with a reporter molecule (e.g., biotin).
-
Incubate to allow for the strand transfer reaction to occur.
-
Wash the plate to remove unintegrated target DNA.
-
Add a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) that binds to the integrated biotinylated target DNA.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
A decrease in signal indicates inhibition of the integrase enzyme.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of these indole derivatives.
Conclusion
The available data, although not from direct comparative studies on the four methyl hydroxy-1H-indole-2-carboxylate isomers, strongly suggest that the position of the hydroxyl group is a key determinant of biological activity. The superior tyrosinase inhibitory activity of 6-hydroxyindole highlights the potential of its methyl carboxylate derivative in this area. Furthermore, the established importance of C-6 substitution for NMDA receptor antagonism points to a promising avenue for neurological drug discovery.
The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate these compounds. A systematic evaluation of all four isomers in a panel of standardized biological assays is warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for further development as therapeutic agents.
References
In Vitro Efficacy of Methyl 6-hydroxy-1H-indole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various derivatives of Methyl 6-hydroxy-1H-indole-2-carboxylate and related indole-2-carboxylates. The data presented herein is collated from multiple studies to facilitate the objective assessment of these compounds as potential therapeutic agents. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Comparative Analysis of Biological Activity
The in vitro efficacy of indole-2-carboxylate derivatives has been evaluated across several therapeutic areas, including oncology, virology, and microbiology. The following tables summarize the quantitative data from these studies, offering a clear comparison of the performance of different derivatives against various cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of various indole-2-carboxamide derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.
Table 1: In Vitro Anticancer Activity of Thiazolyl-indole-2-carboxamide Derivatives
| Compound | HCT-116 (IC50 in µM) | HepG2 (IC50 in µM) | HeLa (IC50 in µM) | MCF-7 (IC50 in µM) | WI-38 (IC50 in µM) (Normal Cell Line) |
| 6e | 23.86 ± 1.2 | 69.63 ± 4.5 | 4.36 ± 0.2 | 7.85 ± 0.6 | 71.90 ± 5.1 |
| 6i | 12.51 ± 0.9 | 32.74 ± 2.1 | 8.16 ± 0.5 | 6.10 ± 0.4 | 51.26 ± 3.9 |
| 6q | >100 | >100 | >100 | >100 | >100 |
| 6v | 10.12 ± 0.7 | 28.45 ± 1.9 | 7.23 ± 0.4 | 6.49 ± 0.3 | 48.77 ± 3.5 |
| 7a | 8.15 ± 0.6 | 15.62 ± 1.1 | 5.11 ± 0.3 | 4.19 ± 0.2 | 35.43 ± 2.8 |
| 7b | 9.23 ± 0.7 | 18.91 ± 1.3 | 6.02 ± 0.4 | 5.28 ± 0.3 | 41.16 ± 3.1 |
| Dasatinib (Control) | 1.23 ± 0.09 | 2.18 ± 0.15 | 0.98 ± 0.07 | 1.05 ± 0.08 | 28.62 ± 2.1 |
| Doxorubicin (Control) | 0.89 ± 0.06 | 1.54 ± 0.11 | 0.72 ± 0.05 | 0.81 ± 0.06 | 6.72 ± 0.5 |
Data extracted from a study on thiazolyl-indole-2-carboxamide derivatives, which are structurally related to the core topic and provide valuable comparative insights.[1]
In a separate study, a series of 1H-indole-2-carboxylic acid derivatives were evaluated for their ability to inhibit the 14-3-3η protein, a target in liver cancer. Compound C11 emerged as a promising candidate with significant inhibitory activity against several liver cancer cell lines.[2][3]
Table 2: In Vitro Anticancer Activity of 1H-indole-2-carboxylic Acid Derivative C11
| Cell Line | IC50 (µM) |
| Bel-7402 | 1.25 ± 0.11 |
| SMMC-7721 | 2.53 ± 0.23 |
| SNU-387 | 3.17 ± 0.29 |
| Hep G2 | 4.68 ± 0.41 |
| Hep 3B | 5.21 ± 0.47 |
| Bel-7402/5-Fu (Chemoresistant) | 6.84 ± 0.62 |
Data from a study targeting the 14-3-3η protein in liver cancer.[2][3]
Antimicrobial Activity
The antimicrobial potential of indole derivatives has also been a subject of investigation. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
Table 3: In Vitro Antimicrobial Activity of Indole Carboxamide and Propanamide Derivatives
| Compound | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| 1 | 105.0 | 52.5 | 52.5 | 13.12 |
| 5 | 105.0 | 52.5 | 52.5 | 13.12 |
| 13 | 110.0 | 110.0 | 110.0 | 6.87 |
| 18 | 105.0 | 52.5 | 52.5 | 6.56 |
| 21 | 105.0 | 52.5 | 52.5 | 6.56 |
| 26 | 105.0 | 52.5 | 52.5 | 6.56 |
| 28 | 110.0 | 27.5 | 55.0 | 6.87 |
| 32 | 100.0 | 25.0 | 50.0 | 12.5 |
| Ciprofloxacin (Control) | 3.12 | 1.56 | 3.13 | - |
| Ampicillin (Control) | 1.56 | 1.56 | 12.5 | - |
| Miconazole (Control) | - | - | - | 0.41 |
Data from a screening of various indole carboxamide and propanamide derivatives. Note that lower MIC values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure transparency and facilitate the replication of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, HeLa, MCF-7)
-
Normal cell line (e.g., WI-38) for assessing selectivity
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds and control drugs (e.g., Dasatinib, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or control drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds and control antibiotics (e.g., Ciprofloxacin, Ampicillin, Miconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Serial Dilution: The test compounds and control antibiotics are serially diluted in the broth directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to the in vitro testing of this compound derivatives.
References
Confirming the Structure of Synthesized Methyl 6-hydroxy-1H-indole-2-carboxylate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a critical step in chemical research and drug development. Equally important is the rigorous confirmation of its chemical structure. This guide provides a comprehensive comparison of expected versus hypothetical experimental data for the structural elucidation of synthesized Methyl 6-hydroxy-1H-indole-2-carboxylate. By employing a suite of spectroscopic techniques, researchers can confidently verify the integrity of their synthesized product.
Experimental Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized compound involves a logical sequence of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's identity and purity. The following diagram illustrates a typical workflow for the structural confirmation of this compound.
Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and hypothetical experimental spectral data for this compound.
Table 1: Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity.
| Analysis | Expected Value | Hypothetical Experimental Value |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol | 191.0581 g/mol |
| [M+H]⁺ (m/z) | 192.0655 | 192.0653 |
Note: The expected [M+H]⁺ value is based on predicted data from PubChem.[1]
Table 2: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (N-H) | ~11.5 | 11.62 | br s | 1H |
| H-3 | ~7.1 | 7.15 | s | 1H |
| H-4 | ~7.4 | 7.42 | d | 1H |
| H-5 | ~6.7 | 6.75 | dd | 1H |
| H-7 | ~6.9 | 6.91 | d | 1H |
| 6-OH | ~9.5 | 9.48 | s | 1H |
| -OCH₃ | ~3.8 | 3.85 | s | 3H |
Note: Expected chemical shifts are estimated based on data for similar indole derivatives.
Table 3: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
| C-2 | ~127 | 127.3 |
| C-3 | ~108 | 108.1 |
| C-3a | ~128 | 128.5 |
| C-4 | ~123 | 122.8 |
| C-5 | ~110 | 110.5 |
| C-6 | ~155 | 155.2 |
| C-7 | ~98 | 98.4 |
| C-7a | ~138 | 137.9 |
| C=O | ~162 | 162.1 |
| -OCH₃ | ~52 | 52.3 |
Note: Expected chemical shifts are estimated based on data for similar indole derivatives.
Table 4: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400-3300 | 3350 |
| N-H Stretch (indole) | 3300-3200 | 3280 |
| C=O Stretch (ester) | 1720-1700 | 1710 |
| C=C Stretch (aromatic) | 1600-1450 | 1590, 1480 |
| C-O Stretch | 1300-1000 | 1250, 1100 |
Note: Expected wavenumbers are based on typical ranges for the respective functional groups.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).
-
¹³C NMR: The spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion.
-
Data Acquisition: The mass spectrum was acquired over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded from 4000 to 450 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Conclusion
The hypothetical experimental data presented in this guide closely aligns with the expected spectroscopic values for this compound. The confirmation of the molecular weight by mass spectrometry, the identification of key functional groups by IR spectroscopy, and the detailed structural elucidation by ¹H and ¹³C NMR provide strong and complementary evidence for the successful synthesis of the target compound. By following the outlined experimental workflow and comparing the obtained data with the reference values, researchers can confidently verify the structure of their synthesized molecules, ensuring the integrity of their subsequent studies.
References
Unveiling the Potential: A Comparative Guide to Novel Indole Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the quest for novel therapeutic agents. Its inherent versatility and privileged structure have led to the development of numerous potent enzyme inhibitors. This guide provides an objective comparison of recently developed indole derivatives targeting key enzymes implicated in various diseases, supported by experimental data and detailed protocols.
The following sections delve into the inhibitory activities of novel indole derivatives against therapeutically relevant enzymes, including cholinesterases, α-glucosidase, and urease. The data presented is extracted from recent peer-reviewed studies, offering a comparative analysis of their potency and potential.
Cholinesterase Inhibition: Targeting Alzheimer's Disease
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are critical in the management of Alzheimer's disease. Researchers have explored various indole-based structures to identify potent and selective inhibitors. Here, we compare two distinct series of indole derivatives: indole-based thiadiazole derivatives and indole-based sulfonamides.
Comparative Inhibitory Activity (IC₅₀ in µM)
| Compound Type | Derivative | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Standard (Donepezil) IC₅₀ (µM) |
| Indole-based Thiadiazole | Analog 8 (para-fluoro substituted) | 0.15 ± 0.050 | 0.20 ± 0.10 | 0.21 ± 0.12 (AChE), 0.30 ± 0.32 (BuChE)[1] |
| Analog 9 (ortho-fluoro substituted) | 0.35 ± 0.050 | 0.50 ± 0.050 | 0.21 ± 0.12 (AChE), 0.30 ± 0.32 (BuChE)[1] | |
| Indole-based Sulfonamide | Analog 9 | 0.15 ± 0.050 | 0.20 ± 0.10 | 0.016 ± 0.12 (AChE), 0.30 ± 0.010 (BuChE)[2] |
As evidenced in the table, specific derivatives from both the thiadiazole and sulfonamide series exhibit potent inhibitory activity against both AChE and BuChE. Notably, the para-fluoro substituted indole-based thiadiazole (Analog 8) and the indole-based sulfonamide (Analog 9) demonstrated IC₅₀ values comparable or superior to the standard drug, Donepezil.[1][2]
α-Glucosidase Inhibition: A Strategy for Diabetes Management
α-Glucosidase inhibitors play a significant role in managing type 2 diabetes by delaying carbohydrate digestion. Recent studies have highlighted the potential of propanone-substituted indole derivatives and indolo[1,2-b]isoquinoline derivatives as potent α-glucosidase inhibitors.
Comparative Inhibitory Activity (IC₅₀ in µM)
| Compound Type | Derivative | α-Glucosidase IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |
| Propanone-substituted Indole | Compound 3a-r (range) | 4.3 ± 0.13 - 43.9 ± 0.51 | 840 ± 1.73[3] |
| Indolo[1,2-b]isoquinoline | Compound 11 | 3.44 ± 0.36 | 640.57 ± 5.13[4] |
| Compounds 1-20 (range) | 3.44 ± 0.36 - 41.24 ± 0.26 | 640.57 ± 5.13[4] |
The data clearly indicates that both series of novel indole derivatives are significantly more potent than the standard drug, acarbose. The indolo[1,2-b]isoquinoline derivative, compound 11, emerged as a particularly strong inhibitor, being approximately 186 times more potent than acarbose.[4]
Urease Inhibition: Targeting H. pylori Infections
Urease is a key enzyme for the survival of Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. The inhibition of urease is a promising strategy for eradicating this pathogen. A series of indole analogues have been synthesized and evaluated for their urease inhibitory potential.
Comparative Inhibitory Activity (IC₅₀ in µM)
| Compound Type | Derivative | Urease IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |
| Indole Analogues | Compound 5 | 0.60 ± 0.05 | 21.86 ± 0.90[5][6] |
| Compound 22 | 0.90 ± 0.05 | 21.86 ± 0.90[5][6] | |
| Compounds 1-22 (range) | 0.60 ± 0.05 - 30.90 ± 0.90 | 21.86 ± 0.90[5][6] |
Several of the synthesized indole analogues displayed exceptional urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea.[5][6] Compound 5, in particular, stands out as a highly potent inhibitor.[5][6]
Experimental Protocols
A generalized workflow for the biological evaluation of these novel indole derivatives is depicted below. This is followed by specific experimental protocols for the enzyme inhibition assays cited in this guide.
General workflow for the biological evaluation of novel indole derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
The inhibitory activities against AChE and BuChE were determined using a modified Ellman's method. The assay mixture contained 140 µL of sodium phosphate buffer (100 mM, pH 8.0), 20 µL of the test compound solution, and 20 µL of either AChE or BuChE solution. The mixture was incubated for 15 minutes at 37 °C. Following incubation, 10 µL of acetylthiocholine iodide or butyrylthiocholine iodide (as the substrate) and 10 µL of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) were added. The absorbance was measured at 412 nm using a microplate reader. The percentage of inhibition was calculated, and the IC₅₀ values were determined by plotting the percentage of inhibition against the inhibitor concentration. Donepezil was used as the standard inhibitor.[1][2]
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was evaluated using a previously described method with slight modifications. The reaction mixture consisted of 70 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of the test compound, and 10 µL of α-glucosidase solution (from Saccharomyces cerevisiae). The mixture was incubated at 37 °C for 10 minutes. After incubation, 10 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution was added as the substrate. The reaction was allowed to proceed for 30 minutes at 37 °C and then terminated by the addition of 50 µL of 0.1 M Na₂CO₃. The absorbance of the released p-nitrophenol was measured at 405 nm. Acarbose was used as the standard inhibitor. The IC₅₀ values were calculated from the dose-response curves.[3][4]
Urease Inhibition Assay
The urease inhibition assay was performed by measuring the amount of ammonia produced using the indophenol method. The reaction mixture contained 25 µL of urease enzyme solution, 55 µL of buffer (containing 100 mM urea), and 5 µL of the test compound solution. The mixture was incubated at 30 °C for 15 minutes. After incubation, 45 µL of phenol reagent and 70 µL of alkali reagent were added, and the mixture was further incubated for 50 minutes at 37 °C. The absorbance was measured at 630 nm. Thiourea was used as the standard inhibitor. The percentage of inhibition was calculated, and the IC₅₀ values were determined.[5][6]
This comparative guide highlights the significant potential of novel indole derivatives as potent inhibitors of various clinically relevant enzymes. The presented data and experimental protocols offer valuable insights for researchers engaged in the design and development of next-generation therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted.
References
- 1. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Catalytic asymmetric synthesis of indole derivatives as novel α-glucosidase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new urease enzyme inhibitors as antiulcer drug and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 6-hydroxy-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Methyl 6-hydroxy-1H-indole-2-carboxylate (CAS No. 116350-38-0) is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) detailing disposal procedures for this exact compound is not publicly available, established best practices for the disposal of hazardous laboratory waste and similar indole derivatives provide a clear framework for its safe management.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures to minimize exposure. Although not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[2] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]
Personal Protective Equipment (PPE) and Engineering Controls
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Body Protection | Laboratory coat and long-sleeved clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.
1. Waste Segregation:
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4]
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2][5]
2. Container Management:
The choice and handling of waste containers are governed by safety regulations.
-
Containers must be chemically compatible with the waste and equipped with secure, leak-proof closures.[6]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
-
Keep waste containers securely capped at all times, except when adding waste.[7]
3. Labeling:
Clear and accurate labeling is a non-negotiable aspect of waste management.[8]
-
Immediately affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".[1]
-
A list of all other components in the waste mixture, including solvents, with their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).[8]
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
4. Storage:
Designated storage areas for hazardous waste are required to ensure safety and compliance.[8]
-
Store waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition.[6]
-
Use secondary containment, such as a chemical-resistant tray, to capture potential leaks or spills.[6][7]
-
Incompatible wastes must be segregated within the SAA.[5]
5. Waste Disposal and Pickup:
The final step is the safe and compliant transfer of the waste.
-
Do not dispose of this compound down the drain or in regular trash.[2][9]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][9]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9]
Experimental Protocols for Waste Management
In the absence of specific, published degradation or neutralization protocols for this compound, attempting to treat the chemical waste in the laboratory is not recommended. Such procedures can be hazardous and may produce byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 6-hydroxy-1H-indole-2-carboxylate
Essential Safety and Handling Guide for Methyl 6-hydroxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related indole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols. The anticipated hazards, based on related compounds, include skin, eye, and respiratory irritation[1][2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling this compound is outlined below.
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory at all times.[3][4] A face shield should be worn over safety goggles when there is a significant risk of splashing. | To protect against splashes and dust that can cause serious eye irritation[5][1][2][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[3][7][8] Inspect gloves for integrity before each use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[4] | To prevent skin contact, as indole derivatives can cause skin irritation[5][1][2]. |
| Body Protection | A full-length, buttoned laboratory coat is mandatory to protect skin and clothing.[3][7][8] For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended. | To minimize skin exposure and prevent contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[5][3] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[5] | To prevent respiratory tract irritation that may be caused by indole compounds[1][2]. |
| Foot Protection | Closed-toe shoes that fully cover the feet are required in the laboratory at all times.[3][8] | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and unobstructed[9].
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated work area.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, and finally gloves.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a contained balance enclosure to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
General Conduct: Avoid eating, drinking, or smoking in the laboratory[10]. Wash hands thoroughly after handling the compound, even if gloves were worn[11][1][6][9].
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container[1][6][9].
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][6].
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations[11][1][3][6][9][10]. Do not pour down the drain[3][10].
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat, and finally the safety goggles. Wash hands immediately after removing all PPE.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling this compound and the logical steps for risk assessment.
Caption: Experimental Workflow for Safe Handling.
Caption: Logical Relationship for Risk Assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
